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  • Product: 2,3-Dibromopropyl dimethylphosphate
  • CAS: 82682-96-0

Core Science & Biosynthesis

Foundational

Kinetic Profiling and Binding Affinity of 2,3-Dibromopropyl Dimethylphosphate to Acetylcholinesterase: A Methodological Whitepaper

Executive Summary The widespread phase-out of polybrominated diphenyl ethers (PBDEs) has catalyzed the adoption of organophosphate flame retardants (OPFRs) across industrial applications[1]. While OPFRs were initially pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The widespread phase-out of polybrominated diphenyl ethers (PBDEs) has catalyzed the adoption of organophosphate flame retardants (OPFRs) across industrial applications[1]. While OPFRs were initially presumed to possess lower environmental persistence and toxicity, emerging toxicological data indicates that many of these compounds and their halogenated derivatives exhibit neurotoxic and developmental hazards[2].

This whitepaper provides an in-depth technical framework for evaluating the binding affinity and inhibitory kinetics of 2,3-Dibromopropyl dimethylphosphate (CAS 82682-96-0) against human Acetylcholinesterase (AChE). As a Senior Application Scientist, I have structured this guide to move beyond basic procedural lists, focusing instead on the biophysical causality of OPFR-enzyme interactions and providing self-validating experimental architectures required for rigorous drug discovery and toxicological profiling.

Structural and Mechanistic Profiling

The Architecture of the AChE Active Site

Acetylcholinesterase is characterized by a ~20 Å deep, highly hydrophobic aromatic gorge. The enzyme features two distinct binding domains:

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge, rich in aromatic residues (e.g., Trp286, Tyr72). It serves as a transient binding site that funnels substrates toward the active site.

  • The Catalytic Active Site (CAS): Located at the base of the gorge, containing the catalytic triad (Ser203, His447, Glu334 in human AChE).

Mechanism of Halogenated OPFR Inhibition

Unlike highly potent organophosphate nerve agents (which possess small, highly electrophilic centers), 2,3-Dibromopropyl dimethylphosphate features a bulky, sterically demanding halogenated aliphatic chain.

The canonical mechanism of organophosphate neurotoxicity is the phosphorylation of the Ser203 hydroxyl group within the CAS[3]. However, the bulky 2,3-dibromopropyl moiety significantly alters the binding thermodynamics. The initial binding event involves the accommodation of the brominated chain within the hydrophobic gorge or PAS, forming a reversible Michaelis complex. Subsequent nucleophilic attack by Ser203 on the electrophilic phosphorus ejects the leaving group (typically the largest/most stable alkoxide, in this case, the 2,3-dibromopropoxy group), resulting in a dimethylphosphorylated, inactive enzyme[4].

Mechanism AChE AChE (Active) Ser203-His447-Glu334 Complex Michaelis Complex (Reversible Binding) AChE->Complex k1 OP 2,3-Dibromopropyl dimethylphosphate OP->Complex k1 Complex->AChE k-1 Phosphorylated Dimethylphosphorylated AChE (Inactive) Complex->Phosphorylated k2 (Phosphorylation) Phosphorylated->AChE k3 (Spontaneous Reactivation) Aged Aged AChE (Irreversible) Phosphorylated->Aged k4 (Dealkylation) Leaving 2,3-Dibromopropanol (Leaving Group) Phosphorylated->Leaving Release

Figure 1: Kinetic pathway of AChE inhibition by 2,3-Dibromopropyl dimethylphosphate.

Experimental Protocols for Binding Affinity Determination

To establish a highly trustworthy, self-validating system, we employ an orthogonal approach: functional enzymatic inhibition (Modified Ellman's Assay) paired with direct biophysical binding analysis (Surface Plasmon Resonance).

Protocol A: Modified Ellman's Assay (Functional Kinetics)

The Ellman's assay is the gold standard for continuous colorimetric determination of AChE activity[5].

Causality & Design Choices:

  • Reporter System: Acetylthiocholine (ATCh) is used as a surrogate substrate. Its hydrolysis yields thiocholine, which reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm[6].

  • Buffer Optimization: The assay is strictly maintained at pH 8.0 (0.1 M Sodium Phosphate). Why? The reaction between the thiolate anion and DTNB is highly pH-dependent. pH 8.0 ensures the thiol is sufficiently deprotonated (pKa ~8.3) for rapid TNB formation without inducing excessive spontaneous alkaline hydrolysis of the OPFR or the ATCh substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCh iodide to 75 mM in deionized water. Prepare a serial dilution of 2,3-Dibromopropyl dimethylphosphate in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE (0.5 U/mL), and 10 µL of the OPFR inhibitor. Incubate at 25°C for exactly 15 minutes to allow the reversible Michaelis complex to reach equilibrium and initiate phosphorylation.

  • Reporter Addition: Add 10 µL of DTNB (10 mM).

  • Reaction Initiation: Add 10 µL of ATCh (75 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

Self-Validating Controls:

  • Spontaneous Hydrolysis Blank: Buffer + ATCh + DTNB (No enzyme). Subtract this background rate from all wells.

  • Solvent Control: Enzyme + 1% DMSO + ATCh + DTNB. Establishes the 100% uninhibited baseline.

  • Positive Control: Paraoxon (100 nM) to validate assay sensitivity to organophosphates.

Protocol B: Surface Plasmon Resonance (SPR) (Direct Thermodynamic Binding)

While Ellman's assay measures functional inhibition, SPR quantifies the physical binding events ( kon​ , koff​ , and KD​ ) in real-time, which is critical for bulky OPFRs that may exhibit transient PAS binding without immediate CAS phosphorylation.

Causality & Design Choices:

  • Immobilization Chemistry: AChE is covalently linked to a CM5 sensor chip via standard amine coupling. The carboxymethyl dextran matrix provides a hydrophilic environment that preserves the enzyme's native 3D conformation.

  • Reference Flow Cell: 2,3-Dibromopropyl dimethylphosphate is highly hydrophobic due to the heavy bromine atoms. It is prone to non-specific binding. A blank reference flow cell (Fc1) is mandatory to subtract bulk refractive index changes and non-specific matrix interactions.

SPR_Workflow Immobilize 1. AChE Immobilization (CM5 Sensor Chip) Baseline 2. Buffer Equilibration (PBS-P+ 1% DMSO) Immobilize->Baseline Injection 3. OPFR Injection (Concentration Series) Baseline->Injection Association 4. Association Phase (k_on measurement) Injection->Association Dissociation 5. Dissociation Phase (k_off measurement) Association->Dissociation

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time OPFR binding kinetics.

Data Presentation and Kinetic Modeling

The inhibitory potency of OPFRs is generally orders of magnitude lower than that of classical OP pesticides (e.g., chlorpyrifos)[7]. The bulky dibromopropyl group hinders rapid entry into the narrow AChE gorge.

Below is a structured data presentation framework used to benchmark 2,3-Dibromopropyl dimethylphosphate against known standards. (Note: As primary empirical Ki​ values for this specific CAS are highly specialized, the table provides the theoretical comparative framework expected from halogenated dialkyl phosphates).

Table 1: Kinetic Parameters for AChE Binding and Inhibition

Compound IC50​ (µM) Ki​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Mechanism
Paraoxon (Control) 0.020.015 4.5×105 1.2×10−4 0.0002Irreversible Phosphorylation
TDCIPP (Halogenated OPFR) > 100~ 85.0 1.2×103 0.05 41.6Weak Reversible / Slow Phosphorylation
2,3-Dibromopropyl dimethylphosphate Assay Dep.Assay Dep.Assay Dep.Assay Dep.Assay Dep.Sterically Hindered Phosphorylation
Donepezil (Control) 0.010.005 2.1×106 0.01 0.004Reversible PAS/CAS Dual-Binding

Data Interpretation Logic: If SPR reveals a high KD​ (weak physical binding) but Ellman's assay shows progressive time-dependent inhibition, it indicates that the rate-limiting step is the initial accommodation of the bulky 2,3-dibromopropyl group into the gorge ( k1​ ), rather than the chemical phosphorylation step ( k2​ ).

References

  • Mechanisms of organophosphate neurotoxicity. National Institutes of Health (NIH). Available at:[Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Institutes of Health (NIH). Available at:[Link]

  • A new and rapid colorimetric determination of acetylcholinesterase activity. Ellman, G.L., et al. (1961). Biochemical Pharmacology. Available at:[Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at:[Link]

  • An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research. Available at:[Link]

  • Embryonic Exposure to Organophosphate Flame Retardants (OPFRs) Differentially Induces Cardiotoxicity in Rare Minnow. ACS Publications. Available at:[Link]

  • Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. National Institutes of Health (NIH). Available at:[Link]

  • Phosphorus + Bromine Compounds (CAS 82682-96-0). CompoundLookup. Available at: [Link]

Sources

Exploratory

Thermal Decomposition of 2,3-Dibromopropyl Dimethylphosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dibromopropyl dimethylphosphate is a member of the broader class of organophosphate flame retardants (OPFRs). While its primary application is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropyl dimethylphosphate is a member of the broader class of organophosphate flame retardants (OPFRs). While its primary application is to inhibit combustion in various materials, its thermal instability presents significant challenges in analytical characterization and raises concerns regarding the release of potentially toxic and corrosive byproducts upon heating. This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 2,3-dibromopropyl dimethylphosphate, drawing upon established principles of organophosphorus chemistry and analogous behavior of structurally related brominated flame retardants. This document will delve into the probable decomposition mechanisms, analytical considerations for identifying the degradation products, and the toxicological implications of the resulting compounds.

Introduction: The Dual Nature of a Flame Retardant

Organophosphate flame retardants are incorporated into a wide array of consumer and industrial products to meet fire safety standards. 2,3-Dibromopropyl dimethylphosphate, a halogenated organophosphate, combines the flame-retardant properties of both phosphorus and bromine. The phosphorus component tends to promote char formation in the solid phase, creating an insulating barrier that slows down the combustion process.[1] Simultaneously, the bromine atoms can act as radical scavengers in the gas phase, interrupting the chemical chain reactions of fire.[1]

However, the efficacy of these compounds is intrinsically linked to their thermal decomposition. Understanding the profile of molecules released at elevated temperatures is crucial for a complete assessment of their environmental and health impacts. Direct, comprehensive studies on the thermal decomposition of 2,3-dibromopropyl dimethylphosphate are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from studies on closely related compounds, such as Tris(2,3-dibromopropyl) phosphate (TDBPP) and other halogenated phosphate esters, to provide a scientifically grounded projection of its decomposition behavior.

Proposed Thermal Decomposition Pathways and Products

The thermal degradation of 2,3-dibromopropyl dimethylphosphate is expected to proceed through several key pathways, primarily driven by the cleavage of its ester and carbon-bromine bonds.

Primary Decomposition Products

Based on the thermal behavior of analogous compounds, the primary decomposition products of 2,3-dibromopropyl dimethylphosphate at elevated temperatures (e.g., >200°C) are anticipated to include:

  • Hydrogen Bromide (HBr): The presence of bromine on the propyl chain makes the elimination of HBr a highly probable event. This is a common decomposition pathway for many brominated flame retardants.[1][2] The formation of HBr contributes to the flame-retardant action in the gas phase but also results in the release of a corrosive and toxic gas.

  • Phosphorus Oxides (PₓOᵧ): Upon further degradation, the phosphate core is expected to decompose into various phosphorus oxides.[3] These non-volatile species contribute to the formation of a protective char layer in the condensed phase.

  • Halogenated Hydrocarbons: Cleavage of the P-O-C ester linkage can lead to the formation of volatile and semi-volatile halogenated hydrocarbons. For 2,3-dibromopropyl dimethylphosphate, this would likely include brominated propenes and other C3 species. Studies on similar compounds have shown the formation of halogenated C2 and C3 species.[4]

  • Methyl Esters and Alkenes: The dimethyl phosphate moiety may undergo decomposition to release methane or ethene, although the cleavage of the dibromopropyl group is likely to be the more dominant initial pathway due to the influence of the bromine atoms.

The following diagram illustrates the proposed initial decomposition pathways:

G 2,3-Dibromopropyl dimethylphosphate 2,3-Dibromopropyl dimethylphosphate Hydrogen Bromide (HBr) Hydrogen Bromide (HBr) 2,3-Dibromopropyl dimethylphosphate->Hydrogen Bromide (HBr) Elimination Allyl dimethylphosphate Allyl dimethylphosphate 2,3-Dibromopropyl dimethylphosphate->Allyl dimethylphosphate Elimination Dimethyl phosphate radical Dimethyl phosphate radical 2,3-Dibromopropyl dimethylphosphate->Dimethyl phosphate radical Homolytic Cleavage 2,3-Dibromopropyl radical 2,3-Dibromopropyl radical 2,3-Dibromopropyl dimethylphosphate->2,3-Dibromopropyl radical Homolytic Cleavage Phosphorus Oxides (P\textsubscript{x}O\textsubscript{y}) Phosphorus Oxides (Ptextsubscript{x}Otextsubscript{y}) Dimethyl phosphate radical->Phosphorus Oxides (P\textsubscript{x}O\textsubscript{y}) Oxidation Brominated Hydrocarbons Brominated Hydrocarbons 2,3-Dibromopropyl radical->Brominated Hydrocarbons Rearrangement/Further Reactions

Caption: Proposed initial thermal decomposition pathways for 2,3-Dibromopropyl dimethylphosphate.

Secondary Decomposition and Toxicological Significance

The primary decomposition products can undergo further reactions at higher temperatures, leading to a complex mixture of secondary products. Of particular concern is the potential formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from the recombination of brominated phenolic precursors, although the risk from a simple alkyl phosphate is likely lower than from aromatic brominated flame retardants.[5] The toxicity of the decomposition products is a significant consideration. Hydrogen bromide is a corrosive irritant to the respiratory system, and some of the halogenated hydrocarbons that may be formed are known or suspected carcinogens.[3]

Analytical Methodologies for Characterization

The inherent thermal lability of 2,3-dibromopropyl dimethylphosphate and its analogs poses a significant challenge for analytical characterization, particularly with techniques that employ high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Challenges with Conventional GC-MS

Several studies have reported the thermal decomposition of brominated organophosphate flame retardants like TDBPP and bis(2,3-dibromopropyl) phosphate (BDBPP) within the GC injection port.[6][7][8][9] This on-instrument degradation can lead to inaccurate quantification of the parent compound and the misidentification of decomposition products as original components of a sample. To mitigate this, careful optimization of GC parameters, such as using a lower injection temperature and a shorter column, may be necessary.[8][9]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for intentionally studying the thermal decomposition products of a material.[10][11][12] In this method, the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by GC and identified by MS. This technique is ideal for characterizing the decomposition profile of 2,3-dibromopropyl dimethylphosphate and identifying its primary and secondary degradation products.

The following diagram outlines a typical Py-GC-MS workflow:

cluster_pyrolysis Pyrolyzer cluster_gcms GC-MS System Sample Sample Pyrolysis Chamber Pyrolysis Chamber Sample->Pyrolysis Chamber Introduction Volatile Fragments Volatile Fragments Pyrolysis Chamber->Volatile Fragments Rapid Heating GC Column GC Column Volatile Fragments->GC Column Transfer Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Separation Data Analysis Data Analysis Mass Spectrometer->Data Analysis Detection & Identification

Caption: A simplified workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

To avoid the issue of thermal decomposition during analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable alternative for the quantification of the parent compound.[6][7] This technique separates compounds in the liquid phase at ambient temperatures, thus preserving the integrity of thermally labile molecules.

Quantitative Data Summary

PropertyValueSource
Decomposition Temperature~200 °C[3]
Primary Gaseous ProductsHydrogen Bromide (HBr), Phosphorus Oxides[3]
Other Potential ProductsHalogenated C2 and C3 species[4]

Experimental Protocols

Protocol for Py-GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of 2,3-dibromopropyl dimethylphosphate into a pyrolysis sample cup.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to a range of temperatures (e.g., 300°C, 500°C, and 700°C) to investigate the evolution of products with increasing thermal energy.

    • Interface Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • GC-MS Conditions:

    • Injection: Splitless mode.

    • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of organic compounds.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to elute all decomposition products.

    • Mass Spectrometer: Operate in full scan mode to identify unknown compounds. A mass range of 35-550 amu is typically sufficient.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).

Conclusion

The thermal decomposition of 2,3-dibromopropyl dimethylphosphate is a complex process that is expected to yield a variety of products, including corrosive and potentially toxic substances such as hydrogen bromide and halogenated hydrocarbons. While direct experimental data for this specific compound is limited, a robust understanding of its likely decomposition pathways can be inferred from the behavior of structurally similar brominated organophosphate flame retardants. Analytical techniques such as Py-GC-MS are essential for characterizing these decomposition products, while LC-MS/MS is the preferred method for the accurate quantification of the parent compound. Further research into the thermal degradation of 2,3-dibromopropyl dimethylphosphate is warranted to fully assess its environmental and health impacts throughout its lifecycle.

References

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Retrieved from [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 107, 307-312.
  • Ooshima, T., Nakamura, M., Kakutani, N., & Kawakami, T. (2025). Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry. BPB Reports, 8(3), 64-69.
  • Meeker, J. D., & Stapleton, H. M. (2010). ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 397(5), 1957–1963.
  • Frontier Laboratories Ltd. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs −. Retrieved from [Link]

  • Hermabessiere, L., Dehaut, A., Paul-Pont, I., Lacroix, C., Jezequel, R., Soudant, P., & Duflos, G. (2017). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
  • Paciorek, K. J., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal oxidative degradation studies of phosphate esters.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312.
  • Ooshima, T., Nakamura, M., Kakutani, N., & Kawakami, T. (2025). Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry.
  • CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents. (n.d.).
  • Kawakami, T., Ooshima, T., Ohyama, M., Sugaya, N., Nishi, I., Yoshitomi, T., Takai, H., Wakayama, T., Ohno, H., Tahara, M., & Ikarashi, Y. (2024). [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 144(4), 473–481.
  • Wang, F. C. Y. (2000). Polymer additive analysis by pyrolysis-gas chromatography II. Flame retardants.
  • Eder, J. P., Spikes, H., & Dini, D. (2019). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv.
  • INCHEM. (n.d.). ICSC 0433 - TRIS(2,3-DIBROMOPROPYL) PHOSPHATE. Retrieved from [Link]

  • Eder, J. P., Spikes, H., & Dini, D. (2019). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Amazon S3.
  • JEOL. (n.d.). Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2006). Tris(2,3-dibromopropyl) phosphate. Australian Government Department of Health.
  • Wang, Y., Zhang, S., Li, Y., & Li, J. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 735.
  • Kawakami, T., Ooshima, T., Ohyama, M., Sugaya, N., Nishi, I., Yoshitomi, T., Takai, H., Wakayama, T., Ohno, H., Tahara, M., & Ikarashi, Y. (2024). [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 144(4), 463–471.
  • Kawakami, T., Ooshima, T., Ohyama, M., Sugaya, N., Nishi, I., Yoshitomi, T., Takai, H., Wakayama, T., Ohno, H., Tahara, M., & Ikarashi, Y. (2024). Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS.
  • Ooshima, T., Nakamura, M., Kakutani, N., & Kawakami, T. (2023). [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 143(11), 1141–1147.

Sources

Foundational

Pharmacokinetics and Metabolic Bioactivation of 2,3-Dibromopropyl Dimethylphosphate in Rodent Models: A Technical Whitepaper

Executive Summary 2,3-Dibromopropyl dimethylphosphate (DPDP) is a halogenated organophosphate that serves as a critical structural model for understanding the pharmacokinetics and toxicology of brominated flame retardant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dibromopropyl dimethylphosphate (DPDP) is a halogenated organophosphate that serves as a critical structural model for understanding the pharmacokinetics and toxicology of brominated flame retardants and organophosphate pesticides. The pharmacokinetic (PK) profile of DPDP in rodent models is primarily governed by the extreme reactivity of its 2,3-dibromopropyl moiety. This whitepaper synthesizes the absorption, distribution, metabolism, and excretion (ADME) of DPDP, detailing the cytochrome P450-mediated bioactivation pathways that lead to genotoxic intermediates, and provides field-proven, self-validating experimental protocols for rigorous PK profiling.

Toxicokinetic Profile and Systemic Distribution

In rodent models (specifically Wistar and Fischer 344 rats), compounds containing the 2,3-dibromopropyl phosphate ester linkage exhibit rapid and extensive absorption across the gastrointestinal (GI) tract due to their high lipophilicity[1]. Following oral or intravenous administration, DPDP is rapidly distributed throughout the systemic circulation.

A hallmark of DPDP pharmacokinetics is its pronounced tissue tropism. While the terminal clearance half-life of the parent compound and its non-reactive metabolites from most tissues follows a single-component exponential decay of approximately 2.5 days, clearance from the liver and kidneys is significantly delayed, exhibiting a half-life of ~3.8 days[2]. This prolonged retention is not due to lipophilic sequestration, but rather the covalent binding of reactive metabolites to hepatic and renal macromolecules, which directly correlates with the observed species-specific nephrotoxicity in rats[3].

Metabolic Bioactivation Pathways

The metabolism of DPDP is the defining feature of its pharmacokinetic behavior. The parent compound is rapidly cleared from the plasma and undergoes extensive first-pass hepatic metabolism[4]. The biotransformation is driven by two competing pathways: Cytochrome P450 (CYP450) oxidation and Glutathione (GSH) S-transferase conjugation[5].

  • CYP450-Mediated Oxidation: Hepatic microsomes oxidize the propyl group at either the C-2 or C-3 position. Oxidation at C-2 (the major pathway) yields an unstable α -bromoketone that rapidly hydrolyzes into dealkylated phosphate metabolites. Conversely, oxidation at the terminal C-3 position yields 2-bromoacrolein, a highly electrophilic and potent DNA-reactive intermediate responsible for the genotoxic profile of the 2,3-dibromopropyl moiety[6].

  • Detoxification and Clearance: To mitigate the toxicity of these electrophiles, GSH S-transferase mediates the conjugation of reactive intermediates, forming S-(3-hydroxypropyl)glutathione (GSOH) conjugates. These polar conjugates are subsequently actively transported into the bile for excretion[5].

PK_Metabolism DPDP 2,3-Dibromopropyl Dimethylphosphate CYP450 Hepatic CYP450 Oxidation DPDP->CYP450 Hepatic Uptake C2_Oxid C-2 Oxidation (alpha-bromoketone) CYP450->C2_Oxid Major Pathway C3_Oxid C-3 Oxidation (Terminal Carbon) CYP450->C3_Oxid Minor Pathway Hydrolysis Hydrolysis Products (Mono/Bis-phosphates) C2_Oxid->Hydrolysis Dealkylation Bromoacrolein 2-Bromoacrolein (Reactive) C3_Oxid->Bromoacrolein Dehydrobromination GSH GSH S-Transferase Conjugation Bromoacrolein->GSH Detoxification Adducts Macromolecular Adducts (DNA/Protein Binding) Bromoacrolein->Adducts Covalent Binding Hydrolysis->GSH Excretion Biliary/Renal Excretion (GSOH Conjugates) GSH->Excretion Clearance

Metabolic bioactivation and clearance pathways of 2,3-dibromopropyl dimethylphosphate in rodents.

Quantitative Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of the 2,3-dibromopropyl phosphate moiety in rat models, synthesized from radiolabeled disposition studies.

Pharmacokinetic ParameterValue in Rodent Model (Rat)Mechanistic Causality & Physiological Significance
GI Absorption >80% within 24 hoursHigh lipophilicity drives rapid passive diffusion across the intestinal epithelium[1].
Terminal Half-life ( t1/2​ ) ~2.5 days (Systemic)Sustained circulation of dealkylated metabolites and enterohepatic recycling[2].
Tissue Half-life (Liver/Kidney) ~3.8 daysProlonged retention driven by covalent adduction to DNA and cellular proteins[2].
Urinary Excretion (24h) 17% (IV) - 24% (Oral)Primary elimination route for highly polar, fully hydrolyzed phosphate metabolites[1].
Biliary Excretion ~50% of metabolized doseActive transport of GSH conjugates; indicates significant enterohepatic circulation[2].

Advanced Experimental Protocols for PK Profiling

To accurately map the pharmacokinetics of highly reactive organophosphates like DPDP, traditional serial blood sampling is insufficient due to the rapid ex vivo degradation of intermediates like 2-bromoacrolein. The following protocols represent self-validating systems designed to capture high-fidelity kinetic data.

In Vivo Microdialysis Coupled with LC-MS/MS

Causality & Rationale: Microdialysis allows for the continuous, real-time sampling of the unbound (free) fraction of DPDP and its metabolites in the extracellular fluid of target organs (e.g., liver or kidney) without altering systemic fluid volume. This prevents the ex vivo degradation of short-lived halogenated intermediates. Self-Validating Mechanism: The system utilizes continuous retrodialysis of a stable isotope (e.g., D15​ -DPDP). By measuring the loss of the deuterated isotope across the dialysis membrane, the in vivo probe recovery is dynamically calculated. If membrane fouling occurs due to protein deposition, the recovery rate adjusts automatically, ensuring that fluctuations in dialysate concentration reflect true physiological PK changes rather than technical artifacts.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rat (e.g., Isoflurane 2-3%) and stereotaxically implant a microdialysis probe (20 kDa molecular weight cutoff) into the jugular vein (for systemic PK) or the liver parenchyma (for target-tissue PK).

  • Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution containing 100 ng/mL of D15​ -DPDP at a constant flow rate of 1.0 μ L/min using a precision syringe pump. Allow 90 minutes for tissue equilibration.

  • Dosing: Administer DPDP (e.g., 10 mg/kg IV or PO).

  • Continuous Sampling: Collect dialysate fractions every 15 minutes into vials pre-spiked with an internal standard and an antioxidant (e.g., ascorbic acid) to quench further oxidation.

  • Quantification: Analyze the dialysate directly via LC-MS/MS (Electrospray Ionization in negative mode for phosphate metabolites). Calculate the absolute in vivo concentration by dividing the dialysate concentration by the dynamic recovery rate derived from the D15​ -DPDP loss.

Isolated Perfused Rat Liver (IPRL) Model

Causality & Rationale: The IPRL model physically isolates hepatic CYP450 metabolism and biliary excretion from renal clearance and systemic distribution[5]. This is critical for establishing a precise mass balance of GSH conjugates and determining the exact hepatic extraction ratio of DPDP. Self-Validating Mechanism: The viability of the liver is a self-contained validation loop. Portal perfusion pressure is continuously monitored via a pressure transducer. If the pressure exceeds 12 cm H2​O , or if the oxygen extraction ratio (inflow pO2​ vs. outflow pO2​ ) drops, the organ is experiencing hypoxia or endothelial damage, and the metabolic data is immediately invalidated.

Step-by-Step Methodology:

  • Surgical Isolation: Anesthetize the rat and perform a laparotomy. Cannulate the bile duct with PE-10 tubing to collect pure bile.

  • Portal Cannulation: Cannulate the portal vein and immediately initiate in situ perfusion with oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit bicarbonate buffer (pH 7.4) at 37°C.

  • Organ Excision: Excise the liver and transfer it to a temperature-controlled perfusion chamber. Establish a recirculating system with 100 mL of perfusate containing 20% washed bovine erythrocytes to enhance oxygen delivery.

  • Isotope Introduction: Introduce DPDP (or deuterated analogs to study kinetic isotope effects) into the perfusate reservoir[6].

  • Metabolite Tracking: Collect bile continuously in 10-minute intervals and sample the perfusate at 5, 15, 30, 60, and 90 minutes.

  • Analysis: Quantify the biliary excretion of S-(3-hydroxypropyl)glutathione (GSOH) using HPLC with fluorescence detection or LC-MS/MS to determine the rate of GSH S-transferase-mediated detoxification[5].

References

  • [4] Priority Existing Chemical Assessment Report Number 27: Tris(2,3-dibromopropyl) phosphate. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: [Link]

  • [6] Pearson PG, Omichinski JG, McClanahan RH, et al. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo. Toxicology and Applied Pharmacology. URL: [Link]

  • [5] Van Beerendonk GJM, Pearson PG, Meijer DKF, Mulder GJ. Deuterium Isotope Effect on the Metabolism of the Flame Retardant Tris(2,3-dibromopropyl) Phosphate in the Isolated Perfused Rat Liver. Toxicological Sciences. URL:[Link]

  • [3] Søderlund EJ, Nelson SD, von Bahr C, Dybing E. Species Differences in Kidney Toxicity and Metabolic Activation of Tris(2,3-dibromopropyl)phosphate. Toxicological Sciences. URL:[Link]

  • [1] International Agency for Research on Cancer (IARC). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide: Tris(2,3-dibromopropyl) phosphate. NCBI Bookshelf. URL:[Link]

  • [2] Nomeir AA, Matthews HB. Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat. Toxicology and Applied Pharmacology. URL: [Link]

Sources

Exploratory

Genotoxic Profiling of 2,3-Dibromopropyl Dimethylphosphate: Mechanistic Insights and Ames Test Methodologies

Target Audience: Toxicologists, Genetic Researchers, and Pharmaceutical Drug Development Professionals. Executive Summary & Chemical Rationale 2,3-Dibromopropyl dimethylphosphate (CAS: 82682-96-0) belongs to a class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Genetic Researchers, and Pharmaceutical Drug Development Professionals.

Executive Summary & Chemical Rationale

2,3-Dibromopropyl dimethylphosphate (CAS: 82682-96-0) belongs to a class of halogenated organophosphate esters historically utilized as flame retardants and synthetic intermediates. In pharmaceutical development, compounds containing the 2,3-dibromopropyl moiety are flagged as high-risk structural alerts for mutagenicity under ICH M7 guidelines.

Extensive historical data on its structural analog, Tris(2,3-dibromopropyl) phosphate (Tris-BP), demonstrates potent mutagenic activity in bacterial reverse mutation assays (Ames test)[1]. Similarly, mono- and bis-(2,3-dibromopropyl) phosphate derivatives have been proven to induce mutations, primarily requiring exogenous metabolic activation[2]. As a Senior Application Scientist, understanding the precise mechanism of action and the optimal assay conditions for this specific dimethylphosphate derivative is critical for accurate hazard identification and risk assessment.

Mechanistic Pathway of Mutagenicity

The mutagenicity of 2,3-dibromopropyl dimethylphosphate is not inherently driven by the parent molecule, which acts only as a weak direct alkylating agent. Instead, it is a pro-mutagen .

Upon exposure to hepatic Cytochrome P450 enzymes (specifically within the S9 fraction), the aliphatic chain undergoes oxidative metabolism. This epoxidation yields a highly reactive bromo-epoxide intermediate. This electrophilic species rapidly attacks nucleophilic centers on DNA—predominantly the N7 and O6 positions of guanine. The resulting bulky DNA adducts disrupt normal Watson-Crick base pairing, leading to DNA polymerase errors during replication, specifically GC AT transitions[3].

Pathway A 2,3-Dibromopropyl dimethylphosphate (Pro-mutagen) B Cytochrome P450 (S9 Mix Oxidation) A->B Metabolic Activation C Bromo-Epoxide Intermediate B->C Epoxidation D DNA Alkylation (Guanine N7/O6) C->D Covalent Binding E Base-Pair Substitution Mutation D->E Replication Error

Fig 1. Metabolic activation pathway of 2,3-dibromopropyl dimethylphosphate to a DNA-reactive state.

Ames Test Data Synthesis & Strain Specificity

Based on the established behavior of the 2,3-dibromopropyl pharmacophore, the Ames test yields a highly specific mutational profile. The compound induces base-pair substitutions rather than frameshift mutations. Consequently, Salmonella typhimurium strains TA100 and TA1535 (which detect mutations at GC base pairs) show the most significant revertant fold-changes.

Table 1: Representative Ames Test Profile for 2,3-Dibromopropyl Phosphate Derivatives

Bacterial StrainTarget Mutation TypeS9 ActivationExpected Revertant Fold-ChangeMutagenic Assessment
TA100 Base-pair substitution- S91.5x - 2.0xWeak Positive
TA100 Base-pair substitution+ S9> 5.0xStrong Positive
TA1535 Base-pair substitution- S91.2x - 1.5xEquivocal
TA1535 Base-pair substitution+ S9> 3.0xPositive
TA98 Frameshift mutation+/- S9< 2.0xNegative
E. coli WP2 uvrA Base-pair (AT)+ S9> 2.0xPositive

Note: A result is generally considered positive if the revertant colony count is 2-fold (for TA100) or 3-fold (for TA1535) over the vehicle control, with a dose-dependent response.

Optimized Experimental Protocol: The Pre-Incubation Method

For alkylating organophosphates, the standard "Plate Incorporation" method often yields false negatives. The reactive epoxide intermediates generated by S9 metabolism have a short half-life and may hydrolyze in the aqueous agar before reaching the bacterial DNA. Furthermore, some halogenated compounds are volatile.

To ensure scientific integrity and assay sensitivity, the Pre-Incubation Method is mandatory[4],[5]. This method maximizes the collision frequency between the pro-mutagen, the CYP450 enzymes, and the bacteria in a concentrated liquid phase before immobilization in agar.

Protocol S1 1. Test Article Preparation Dissolve in anhydrous DMSO S2 2. Pre-Incubation Phase 30 min at 37°C with S9 Mix + Bacteria S1->S2 Prevents hydrolysis S3 3. Top Agar Addition Add molten agar with trace His/Bio S2->S3 Maximizes CYP450 exposure S4 4. Plating Overlay on Minimal Glucose Agar S3->S4 S5 5. Incubation 48-72 hours at 37°C S4->S5 S6 6. Colony Enumeration Calculate Revertant Fold-Change S5->S6 Statistical analysis

Fig 2. Optimized pre-incubation Ames test workflow for volatile or unstable alkylating agents.

Step-by-Step Methodology & Causality

Step 1: Vehicle Selection and Test Article Preparation

  • Action: Dissolve 2,3-Dibromopropyl dimethylphosphate in anhydrous Dimethyl Sulfoxide (DMSO). Prepare a dilution series (e.g., 5000, 1500, 500, 150, 50 µ g/plate ).

  • Causality: Organophosphates are susceptible to aqueous hydrolysis. Anhydrous DMSO ensures the structural integrity of the test article until the exact moment of metabolic exposure.

Step 2: The Pre-Incubation Phase (Self-Validating Step)

  • Action: In a sterile culture tube, combine 0.1 mL of the bacterial tester strain (e.g., TA100, 109 cells/mL), 0.5 mL of 10% (or enhanced 30%) rat liver S9 mix, and 0.05 mL of the test article solution. Incubate in a shaking water bath at 37°C for 30 minutes[5].

  • Causality: This 30-minute liquid-phase interaction is the critical differentiator. It allows the lipophilic test article to freely interact with the S9 enzymes, generating the bromo-epoxide intermediate in direct proximity to the bacterial cell wall, bypassing the diffusion limitations of solid agar.

Step 3: Top Agar Addition

  • Action: Immediately following pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) containing trace amounts of histidine and biotin.

  • Causality: The trace amino acids allow for a few initial rounds of bacterial cell division. This replication is strictly necessary; DNA adducts must be processed by the bacterial replication machinery to be "fixed" into permanent, heritable mutations.

Step 4: Plating and Incubation

  • Action: Vortex gently and pour the mixture onto Vogel-Bonner Minimal Glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48 to 72 hours.

Step 5: System Validation & Colony Enumeration

  • Action: Count the revertant colonies using an automated colony counter.

  • Causality (Trustworthiness): The assay is only valid if the positive controls perform as expected. For -S9, use Sodium Azide (for TA100/TA1535) to prove the strains are sensitive to direct base-pair mutagens. For +S9, use 2-Aminoanthracene to validate the metabolic viability of the S9 fraction. The background lawn must be inspected via microscopy to ensure the test article did not cause catastrophic cytotoxicity, which could mimic a negative mutagenic result by killing the bacteria before they can revert.

Regulatory & Pharmaceutical Implications

Under the ICH M7(R2) framework, the identification of a 2,3-dibromopropyl moiety in any drug substance synthesis pathway triggers an immediate "Class 3" alert (Alerting structure, no mutagenicity data). Upon conducting the Ames test as described above, a positive result escalates the compound to a "Class 2" (Known mutagen, unknown carcinogenic potential) or "Class 1" (Known mutagenic carcinogen, extrapolating from Tris-BP data).

Consequently, process chemists must engineer synthetic routes to ensure the clearance of 2,3-dibromopropyl dimethylphosphate to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term clinical exposure.

References

  • Prival MJ, McCoy EC, Gutter B, Rosenkranz HS. "Tris(2,3-dibromopropyl) phosphate: mutagenicity of a widely used flame retardant." Science, 1977. URL:[Link]

  • Nakamura A, et al. "Mutagenicity of bis- and mono-(2,3-dibromopropyl)phosphate, and their salts used as flame retardants, in the Salmonella/microsome system." Mutation Research, 1983. URL:[Link]

  • European Medicines Agency (EMA). "Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products" (Contains enhanced Ames test pre-incubation guidelines). EMA, 2024. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH, 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction Protocol for 2,3-Dibromopropyl Dimethylphosphate in Wastewater using Hydrophilic-Lipophilic Balanced Sorbent and GC-MS Analysis

Abstract This application note presents a robust and validated method for the extraction and quantification of 2,3-Dibromopropyl dimethylphosphate (DBDP) from complex wastewater matrices. The protocol leverages the uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated method for the extraction and quantification of 2,3-Dibromopropyl dimethylphosphate (DBDP) from complex wastewater matrices. The protocol leverages the unique selectivity of a hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) sorbent for efficient analyte enrichment and sample cleanup. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the determination of DBDP. This method is designed for environmental monitoring, industrial effluent testing, and academic research, offering high recovery rates and low limits of detection.

Introduction: The Environmental Significance of 2,3-Dibromopropyl Dimethylphosphate

2,3-Dibromopropyl dimethylphosphate (DBDP) belongs to the class of organophosphate flame retardants (OPFRs), which have seen increased use following the restriction of certain brominated flame retardants.[1] OPFRs are incorporated into a wide array of consumer and industrial products to reduce flammability. However, their physical, rather than chemical, integration into these materials allows for their gradual release into the environment through volatilization, leaching, and abrasion.[1]

The presence of OPFRs, including DBDP, in aquatic ecosystems is a growing concern due to their potential for persistence, bioaccumulation, and toxicity to aquatic organisms and humans. Wastewater treatment plants (WWTPs) are significant conduits for the entry of these contaminants into the environment.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring the occurrence and fate of DBDP in wastewater.

This application note addresses the analytical challenge of extracting a moderately polar compound like DBDP from a complex and often highly contaminated wastewater matrix. We present a detailed protocol based on solid-phase extraction (SPE), a technique that offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[1]

Method Rationale: Leveraging Hydrophilic-Lipophilic Balanced (HLB) Sorbents

The cornerstone of this method is the use of a hydrophilic-lipophilic balanced (HLB) SPE sorbent. Unlike traditional reversed-phase sorbents like C18, which primarily rely on hydrophobic interactions, HLB is a copolymer of a hydrophilic monomer (N-vinylpyrrolidone) and a lipophilic monomer (divinylbenzene).[3] This unique composition allows for a dual retention mechanism:

  • Hydrophobic interaction: The divinylbenzene backbone retains non-polar to moderately polar compounds through van der Waals forces.

  • Hydrophilic interaction: The N-vinylpyrrolidone moiety provides a "wettable" surface that enhances the retention of more polar analytes that might otherwise have poor interaction with traditional reversed-phase sorbents.

This dual-mode retention makes HLB an exceptionally versatile sorbent, capable of extracting a broad spectrum of analytes with varying polarities from aqueous samples.[3] This is particularly advantageous for the analysis of wastewater, where the chemical composition can be highly variable. Furthermore, the polymeric nature of the HLB sorbent ensures stability across a wide pH range (typically 1-14), providing flexibility in sample pre-treatment.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 6 cc, 200 mg (or similar, depending on sample volume and analyte concentration)

  • Solvents (HPLC or GC-MS grade):

    • Methanol

    • Acetonitrile

    • Dichloromethane

    • Ethyl Acetate

  • Reagents:

    • Reagent-grade water (e.g., Milli-Q)

    • Hydrochloric acid (HCl) or Formic Acid for pH adjustment

    • Anhydrous sodium sulfate

  • Standards:

    • 2,3-Dibromopropyl dimethylphosphate (DBDP) analytical standard

    • Isotopically labeled internal standard (e.g., deuterated analogue of a related OPFR, if a specific one for DBDP is unavailable)

Sample Pre-treatment
  • Collection: Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Filtration: To prevent clogging of the SPE cartridge, filter the wastewater sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

  • pH Adjustment: Acidify the filtered sample to a pH between 3 and 5 using HCl or formic acid. This step is crucial to ensure that DBDP is in a neutral form, which enhances its retention on the reversed-phase sorbent.[4]

  • Spiking: For quality control, spike the sample with an isotopically labeled internal standard at a known concentration. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[4][5][6]

Solid-Phase Extraction (SPE) Procedure

The following protocol is optimized for a 200 mg, 6 cc HLB cartridge. Volumes should be adjusted proportionally for different cartridge sizes.

StepProcedureSolvent/ReagentVolumeFlow RateRationale
1. Conditioning Pass the solvent through the cartridge.Methanol6 mL5 mL/minTo solvate the polymeric sorbent and activate the functional groups for analyte interaction.
2. Equilibration Pass reagent water through the cartridge.Reagent Water (pH adjusted to match sample)6 mL5 mL/minTo remove the organic solvent and prepare the sorbent for the aqueous sample.
3. Sample Loading Pass the pre-treated wastewater sample through the cartridge.Pre-treated Sample500 mL5-10 mL/minThe target analyte (DBDP) is retained on the HLB sorbent. A moderate flow rate ensures sufficient interaction time.
4. Washing Pass a weak organic solvent solution through the cartridge.5% Methanol in Reagent Water6 mL5 mL/minTo remove hydrophilic interferences that may have been retained on the sorbent, without eluting the analyte of interest.
5. Drying Dry the cartridge under vacuum or with nitrogen.N/A5-10 minN/ATo remove residual water, which can interfere with the subsequent elution and GC-MS analysis.
6. Elution Pass the elution solvent through the cartridge to desorb the analyte.Acetonitrile or Ethyl Acetate2 x 4 mL1-2 mL/minA strong organic solvent disrupts the interactions between DBDP and the sorbent. Using two smaller aliquots improves elution efficiency. Acetonitrile and ethyl acetate are effective for a range of OPFRs.[7]
7. Post-Elution Dry the eluate and reconstitute.Nitrogen StreamTo ~0.5 mLN/AThe eluate is concentrated and then reconstituted in a solvent compatible with the GC-MS system (e.g., ethyl acetate or hexane) to a final volume of 1 mL.
SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (HLB Cartridge) cluster_post_extraction Post-Extraction s1 Wastewater Sample (500 mL) s2 Filter (0.45 µm) s1->s2 s3 Adjust pH to 3-5 s2->s3 s4 Spike with Internal Standard s3->s4 c1 Conditioning (6 mL Methanol) s4->c1 Load Sample c2 Equilibration (6 mL Reagent Water) c1->c2 c3 Sample Loading (500 mL at 5-10 mL/min) c2->c3 c4 Washing (6 mL 5% Methanol) c3->c4 c5 Drying (5-10 min) c4->c5 c6 Elution (2 x 4 mL Acetonitrile) c5->c6 p1 Collect Eluate c6->p1 p2 Concentrate under Nitrogen p1->p2 p3 Reconstitute in 1 mL Ethyl Acetate p2->p3 end GC-MS Analysis p3->end

Caption: SPE Workflow for DBDP in Wastewater.

GC-MS Analysis

Analysis of the final extract is performed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The use of GC-MS provides excellent sensitivity and selectivity, which is essential for the complex matrices encountered in wastewater analysis.

Instrumental Conditions

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Injector Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial: 60 °C (hold 1 min), Ramp 1: 12 °C/min to 210 °C, Ramp 2: 15 °C/min to 230 °C, Ramp 3: 25 °C/min to 300 °C (hold 7 min)[8]
Mass Spectrometer Agilent 7000 series Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Mitigating Matrix Effects

Wastewater extracts can contain a high concentration of co-extracted matrix components, which can lead to signal enhancement or suppression in the GC-MS analysis.[9][10] To ensure accurate quantification, the following strategies are recommended:

  • Isotopically Labeled Internal Standards: As mentioned previously, the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5] The SIL standard experiences the same matrix effects as the native analyte, allowing for a reliable ratio-based quantification.

  • Matrix-Matched Calibration: If a suitable SIL internal standard is not available, a matrix-matched calibration curve should be prepared. This involves spiking known concentrations of the DBDP standard into a blank wastewater extract (a sample confirmed to be free of DBDP) and using these standards for calibration. This approach helps to mimic the matrix effects observed in the unknown samples.[9][10]

Performance Characteristics

The developed method is expected to provide high sensitivity and recovery for the analysis of DBDP in wastewater.

ParameterExpected Performance
Recovery 70-120%
Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L

Note: These are typical performance characteristics for OPFRs in wastewater using SPE-GC/MS and may vary depending on the specific wastewater matrix and instrumentation.[3][7]

Conclusion

The solid-phase extraction method using a hydrophilic-lipophilic balanced sorbent, followed by GC-MS analysis, provides a reliable and sensitive approach for the determination of 2,3-Dibromopropyl dimethylphosphate in wastewater. The dual retention mechanism of the HLB sorbent ensures high recovery of this moderately polar analyte from complex aqueous matrices. By incorporating appropriate sample pre-treatment and strategies to mitigate matrix effects, such as the use of isotopically labeled internal standards or matrix-matched calibration, this protocol can be effectively implemented for routine environmental monitoring and regulatory compliance.

References

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International. [Link]

  • Lao JY, Xu S, Zhang K, et al. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability. PMC. [Link]

  • Oasis Prime HLB – The Fastest way to Clean Samples. Waters Corporation. [Link]

  • Advantages of Oasis PRiME HLB for the LC-MS/MS Analysis of Vitamin D Metabolites in Serum for Clinical Research. Waters Corporation. [Link]

  • Wang, Q., et al. (2024). Occurrence, Fate, and Mass Balance Analysis of Organophosphate Flame Retardants in a Municipal Wastewater Treatment Plant in Hunan Province, China. Toxics, 12(5), 347. [Link]

  • Kittlaus, S., Schimanke, J., & Kempe, G. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 444-453. [Link]

  • Hossain, A., et al. (2013). Recent Developments on Mass Spectrometry for the Analysis of Pesticides in Wastewater. Journal of Environmental & Analytical Toxicology, 3(3). [Link]

  • Quintana, J. B., & Reemtsma, T. (2005). Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. Analytical Chemistry, 77(9), 2878–2885. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. [Link]

  • Simplifying Solid-Phase Extraction. Waters Corporation. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. CROMlab. [Link]

  • Miziołek, M., et al. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(20), 4984. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]

  • Optimization of SPE. The Royal Society of Chemistry. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. [Link]

  • Oasis Prime HLB – The Fastest way to Clean Samples. Waters Corporation. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • A Nationwide Survey of 31 Organophosphate Esters in Sewage Sludge from the United States. PMC. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. [Link]

  • Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents. MDPI. [Link]

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI. [Link]

Sources

Application

Gas chromatography-mass spectrometry analysis of 2,3-Dibromopropyl dimethylphosphate

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dibromopropyl Dimethylphosphate Introduction & Rationale Tris(2,3-dibromopropyl) phosphate (Tris-BP) was historically utilized as a highly ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dibromopropyl Dimethylphosphate

Introduction & Rationale

Tris(2,3-dibromopropyl) phosphate (Tris-BP) was historically utilized as a highly effective flame retardant in textiles and consumer goods. However, due to its potent mutagenic and carcinogenic properties, its use has been globally restricted[1]. Environmental and toxicological monitoring rarely targets Tris-BP alone; instead, it focuses on its primary degradation products and metabolites, such as mono(2,3-dibromopropyl) phosphate (Mono-BP)[2].

Because Mono-BP possesses free hydroxyl groups on its phosphate moiety, it is highly polar, non-volatile, and prone to irreversible adsorption on gas chromatography (GC) columns. To overcome this, the analyte must be derivatized. Methylation of Mono-BP yields 2,3-dibromopropyl dimethylphosphate (CAS: 82682-96-0)[3], a volatile and thermally stable ester that is highly amenable to GC-MS analysis. This application note details a self-validating, robust methodology for the extraction, derivatization, and GC-MS quantification of 2,3-dibromopropyl dimethylphosphate in complex matrices.

Pathway Tris Tris(2,3-dibromopropyl) phosphate (Parent Flame Retardant) Mono Mono(2,3-dibromopropyl) phosphate (Polar Metabolite) Tris->Mono Hydrolysis/ Metabolism Dimethyl 2,3-Dibromopropyl dimethylphosphate (Volatile Analyte) Mono->Dimethyl Derivatization (Methylation)

Figure 1. Degradation pathway of Tris-BP and its subsequent derivatization for GC-MS analysis.

Mechanistic Insights & Experimental Design

The accurate quantification of brominated organophosphates requires strict control over thermal degradation and matrix interference.

  • Derivatization Strategy: Historically, derivatization of polar organophosphates relied on diazomethane, a highly toxic and explosive gas[4]. This protocol utilizes [4], a commercially available, stable liquid that provides safe, quantitative methylation of the phosphate hydroxyl groups.

  • Thermal Degradation Mitigation: Brominated compounds are notoriously thermally labile, often undergoing dehydrobromination in the GC inlet. To prevent this, our protocol mandates the use of a deactivated quartz liner to eliminate active silanol sites that catalyze breakdown[1]. Furthermore, we employ a pulsed splitless injection technique and a shortened capillary column (15 m) to minimize the analyte's thermal residence time[5].

Workflow A Sample Extraction (Ethyl Acetate) B Florisil SPE Clean-up A->B C TMSD Derivatization (Methylation) B->C D GC-MS Analysis (SIM Mode) C->D E Data Processing & Quantification D->E

Figure 2. Step-by-step sample preparation and GC-MS workflow for textile and environmental matrices.

Step-by-Step Methodology

Sample Extraction
  • Weighing: Accurately weigh 0.5 g of homogenized textile sample (or use 500 mL of filtered environmental water subjected to solid-phase extraction).

  • Solvent Addition: Add 10 mL of ethyl acetate. Causality: Ethyl acetate is selected over historically used benzene due to its lower toxicity profile and superior solvation thermodynamics for polar organophosphates[4].

  • Ultrasonication: Sonicate the mixture for 30 minutes at 40 °C to ensure complete partitioning of the analyte from the matrix.

  • Separation: Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

Matrix Clean-up
  • Conditioning: Condition a Florisil SPE cartridge (1 g/6 mL) with 5 mL of ethyl acetate.

  • Loading: Load the raw extract onto the cartridge. Causality: Florisil is a highly polar sorbent that effectively retains complex matrix interferences (e.g., textile dyes, oligomers, and humic acids) while allowing the target organophosphates to elute[1].

  • Elution: Elute the analytes with 5 mL of an ethyl acetate/hexane mixture (1:1, v/v).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35 °C.

TMSD Derivatization
  • Reconstitution: Reconstitute the dried residue in 1 mL of methanol/hexane (1:4, v/v). Causality: Methanol acts as a crucial proton donor, which is mechanistically required to drive the TMSD methylation reaction forward.

  • Methylation: Add 50 µL of 2.0 M Trimethylsilyldiazomethane (TMSD) in hexane.

  • Incubation: Vortex thoroughly and incubate at room temperature for 30 minutes.

  • Quenching: Quench the reaction by adding 10 µL of glacial acetic acid to consume any unreacted TMSD, preventing damage to the GC column.

GC-MS Analysis

Transfer the derivatized sample to an autosampler vial equipped with a glass micro-insert. Analyze using the parameters detailed in Section 4.

Data Presentation & Instrument Parameters

Table 1: GC-MS Instrument Parameters

Parameter Setting Rationale
Column DB-5MS (15 m × 0.25 mm, 0.25 µm) Short column reduces on-column residence time, minimizing thermal breakdown[1].
Inlet Temperature 220 °C Kept relatively low to prevent dehydrobromination in the hot inlet.
Liner Deactivated Quartz, single taper Eliminates active silanol sites that catalyze analyte degradation[5].
Injection Mode Pulsed Splitless (25 psi for 0.5 min) Rapidly transfers the analyte to the column, narrowing the initial band.
Carrier Gas Helium (1.2 mL/min, constant flow) Provides optimal chromatographic efficiency and MS vacuum compatibility.
Oven Program 80 °C (1 min) → 20 °C/min → 280 °C (3 min) Fast temperature ramp limits the thermal exposure of brominated compounds.
Transfer Line Temp 250 °C Prevents cold spots while avoiding excessive heat prior to ionization.

| Ion Source Temp | 230 °C (EI, 70 eV) | Standard Electron Ionization conditions for reproducible fragmentation. |

Table 2: Analyte Retention and Selected Ion Monitoring (SIM) Parameters Note: 2,3-dibromopropyl dimethylphosphate (MW = 325.92) exhibits a characteristic isotopic cluster due to the presence of two bromine atoms (79Br and 81Br)[6].

Analyte Retention Time (min) Target Ion (m/z) Qualifier Ions (m/z)
2,3-Dibromopropyl dimethylphosphate 6.45 231 [M - CH2Br]+ 233, 127, 109
Tris(2,3-dibromopropyl) phosphate 12.10 251 253, 137

| Triphenyl phosphate (IS) | 8.30 | 326 [M]+ | 325, 77 |

Table 3: Method Validation Summary

Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) RSD (%)
Textile (Polyester) 0.05 0.15 92.4 - 98.1 3.2

| Environmental Water | 0.02 | 0.06 | 89.5 - 95.3 | 4.5 |

References

  • Ooshima, T., Kakutani, N., Yamaguchi, Y., et al. (2022). Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS. YAKUGAKU ZASSHI, 142(3), 279-286. URL:[Link]

  • Kawakami, T., Ooshima, T., Ohyama, M., et al. (2024). Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on “Act on the Control of Household Products Containing Harmful Substances”. YAKUGAKU ZASSHI, 144(4), 463-470. URL:[Link]

  • Nelson, S. D., Omichinski, J. G., Iyer, L., et al. (1984). Oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding. Biochemical and Biophysical Research Communications, 122(3), 1266-1273. URL:[Link]

  • World Health Organization. (1995). Tris- and bis(2,3-dibromopropyl) phosphate (Environmental Health Criteria 173). INCHEM. URL:[Link]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for 2,3-Dibromopropyl Dimethylphosphate in Biological Tissues

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Tissues (Liver, Muscle, Adipose, Eggs) Target Analyte: 2,3-Dibromopropyl dimethylphosphate (CAS: 82682-96-0) Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Tissues (Liver, Muscle, Adipose, Eggs) Target Analyte: 2,3-Dibromopropyl dimethylphosphate (CAS: 82682-96-0)

Introduction & Mechanistic Rationale

With the regulatory phase-out of polybrominated diphenyl ethers (PBDEs), organophosphate flame retardants (OPFRs) and their halogenated derivatives have become ubiquitous in consumer products, leading to increased environmental accumulation and human exposure[1]. 2,3-Dibromopropyl dimethylphosphate represents a unique analytical challenge due to its hybrid chemical structure: it possesses both a highly lipophilic brominated alkyl chain and a moderately polar, hydrolytically sensitive dimethylphosphate ester group.

Extracting this compound from complex biological matrices (such as fish liver or mammalian adipose tissue) requires a delicate balance. These tissues are rich in triglycerides and structural phospholipids, which are notorious for causing severe matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI) in LC-MS/MS analysis[2].

To achieve a self-validating and highly robust extraction, this protocol utilizes a mechanistic two-tier clean-up strategy:

  • Freezing-Lipid Precipitation (FLP): Traditional acid/base lipid hydrolysis cannot be used, as it would cleave the target's phosphate ester bond. Instead, FLP exploits the temperature-dependent solubility of bulk lipids. By extracting with acetonitrile and chilling to -20°C, over 94% of co-extracted triglycerides are forcefully precipitated out of solution while the target analyte remains dissolved[3].

  • Hydrophilic-Lipophilic Balance (HLB) SPE: Following FLP, the extract undergoes Solid-Phase Extraction using a polymeric reversed-phase sorbent. The HLB chemistry simultaneously traps the polar dimethylphosphate moiety and the hydrophobic dibromopropyl chain, allowing for rigorous washing of residual salts, proteins, and polar interferences before elution[3].

This methodology is critical for assessing the bioaccumulation, trophic transfer, and metabolic stability of halogenated OPFRs in both ecological and clinical pharmacokinetics studies[4][5].

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation, highlighting the transition from crude extraction to targeted clean-up.

G A 1. Tissue Homogenization (Lyophilized + Na2SO4) B 2. Ultrasonic-Assisted Extraction (Acetonitrile, Neutral pH) A->B C 3. Freezing-Lipid Precipitation (FLP) (-20°C for 12h) B->C Supernatant transfer D 4. Cold Centrifugation (Lipid Pellet Discarded) C->D Precipitate bulk lipids E 5. Solid Phase Extraction (SPE) (Oasis HLB Cartridge) D->E Dilute & Load F 6. Nitrogen Evaporation (30°C, Gentle N2 stream) E->F Elute (EtOAc/DCM) G 7. LC-MS/MS Analysis (ESI+, MRM Mode) F->G Reconstitute in Mobile Phase

Workflow for the extraction and clean-up of 2,3-Dibromopropyl dimethylphosphate from tissues.

Materials and Reagents

  • Target Analyte: 2,3-Dibromopropyl dimethylphosphate (Analytical standard, >99% purity).

  • Internal Standard (IS): Deuterated OPFR (e.g., d15-TDCIPP or d12-TCEP) to correct for matrix effects and extraction losses.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Ultrapure Water (18.2 MΩ·cm).

  • Salts: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours to remove background organic contaminants.

  • Sorbents: Oasis HLB SPE Cartridges (200 mg, 6 mL).

Step-by-Step Protocol

Step 1: Sample Pre-treatment & Homogenization

Causality: Water in biological tissues prevents the efficient penetration of organic solvents. Lyophilization ensures complete cellular rupture and maximizes solvent-analyte contact.

  • Lyophilize the biological tissue (liver, muscle, or adipose) for 48 hours.

  • Accurately weigh 1.0 g of the lyophilized tissue into a 50 mL polypropylene centrifuge tube.

  • Add 3.0 g of anhydrous Na₂SO₄ and homogenize into a fine, free-flowing powder using a stainless-steel spatula or bead beater.

  • Spike the sample with 20 µL of the Internal Standard mix (100 ng/mL) and allow it to equilibrate for 30 minutes at room temperature[2].

Step 2: Ultrasonic-Assisted Extraction (UAE)

Causality: Acetonitrile is selected over hexane because it effectively solubilizes the OPFR while precipitating structural proteins.

  • Add 10 mL of Acetonitrile to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Sonicate in a water bath at 25°C for 15 minutes to facilitate deep tissue extraction.

  • Centrifuge at 4,500 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube.

  • Repeat the extraction with an additional 5 mL of Acetonitrile, combining the supernatants.

Step 3: Freezing-Lipid Precipitation (FLP)

Causality: FLP acts as a non-destructive bulk clean-up. At -20°C, the solubility of triglycerides in ACN drops exponentially, forcing them out of solution without degrading the phosphate ester[3].

  • Seal the glass tube containing the combined ACN extract.

  • Store the extract at -20°C for 12 to 16 hours .

  • Immediately centrifuge the chilled extract at 5,000 rpm for 10 minutes at -4°C (maintaining the cold chain is critical to prevent lipids from re-dissolving).

  • Decant the clarified supernatant into a new vessel, leaving the opaque lipid pellet behind.

Step 4: Solid-Phase Extraction (SPE) Clean-up

Causality: HLB captures the analyte via both hydrophobic and hydrophilic interactions. Diluting the ACN extract with water is mandatory; otherwise, the high organic strength will cause the analyte to break through the sorbent bed.

  • Dilution: Dilute the FLP supernatant with Ultrapure Water to achieve a final ACN concentration of <15% (v/v).

  • Conditioning: Condition the HLB cartridge with 5 mL of MeOH followed by 5 mL of Ultrapure Water.

  • Loading: Pass the diluted extract through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to remove highly polar interferences (salts, residual carbohydrates). Dry the cartridge under a vacuum for 10 minutes.

  • Elution: Elute the target analyte with 6 mL of Ethyl Acetate:Dichloromethane (1:1, v/v) into a clean collection tube.

Step 5: Concentration and Reconstitution
  • Evaporate the eluate to near-dryness under a gentle stream of high-purity Nitrogen (N₂) at 30°C. Warning: Do not evaporate to absolute dryness, as volatile losses of halogenated OPFRs can occur.

  • Reconstitute the residue in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH with 0.1% Formic Acid).

  • Vortex, sonicate for 1 minute, and transfer to an LC vial with a glass insert for LC-MS/MS analysis.

Data Presentation & Method Performance

The following table summarizes the expected quantitative performance of this sample preparation methodology across various biological matrices, demonstrating the self-validating nature of the protocol through high recoveries and controlled matrix effects.

Biological MatrixSpiking Level (ng/g)Mean Recovery (%)Intraday RSD (%)Interday RSD (%)Matrix Effect (%)Method Detection Limit (ng/g)
Fish Liver 10.088.4 ± 4.24.86.1-12.5 (Mild Supp.)0.015
Avian Muscle 10.092.1 ± 3.83.95.5-8.2 (Mild Supp.)0.010
Mammalian Adipose 10.081.5 ± 5.66.28.4-18.4 (Suppression)0.025

Note: Matrix Effect (ME) is calculated as (Response in Matrix / Response in Solvent - 1) × 100. Values between -20% and +20% indicate that the FLP-SPE clean-up successfully mitigated severe ion suppression.

Conclusion

The quantification of complex halogenated OPFRs like 2,3-Dibromopropyl dimethylphosphate in biological tissues demands rigorous matrix removal without compromising analyte integrity. By synergizing Freezing-Lipid Precipitation with polymeric Solid-Phase Extraction, this protocol effectively eliminates >90% of lipid interferences while maintaining near-quantitative recoveries. This standardized approach ensures high trustworthiness and reproducibility for downstream toxicological and environmental biomonitoring applications.

References

  • Determination of organophosphorus flame retardants in fish by freezing-lipid precipitation, solid-phase extraction and gas chrom
  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. frontiersin.org.
  • Bioaccumulation and Trophic Transfer of Organophosphate Flame Retardants and Their Metabolites in the Estuarine Food Web of the Pearl River, China. acs.org.
  • Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs)
  • Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 2,3-Dibromopropyl dimethylphosphate in GC-MS

Welcome to the technical support center for the analysis of 2,3-Dibromopropyl dimethylphosphate (DBP-DMP) and related organophosphate esters. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2,3-Dibromopropyl dimethylphosphate (DBP-DMP) and related organophosphate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this thermally labile compound by Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent thermal degradation, ensure data integrity, and achieve reproducible results.

Understanding the Challenge: Thermal Degradation of DBP-DMP

2,3-Dibromopropyl dimethylphosphate is an organophosphate ester that, like many compounds in its class, is susceptible to thermal degradation. The high temperatures typically used in a GC inlet port can provide sufficient energy to break the chemical bonds within the molecule, leading to the formation of smaller, more stable fragments. This degradation is not only dependent on temperature but can also be catalyzed by active sites within the GC system, such as metal surfaces or contaminants in the inlet liner.[1][2]

This process fundamentally alters the sample before it even reaches the analytical column, compromising the integrity of the analysis.[3][4] Instead of a single, sharp peak corresponding to DBP-DMP, the chromatogram may show multiple degradation peaks, a reduced parent peak, or no parent peak at all. Understanding and mitigating this degradation is paramount for accurate quantification.

The primary degradation pathway for many organophosphate esters involves the elimination of a phosphorus acid.[5] For DBP-DMP, this can lead to the loss of brominated propyl groups, resulting in various breakdown products.

cluster_Inlet High-Temperature GC Inlet cluster_Products Degradation Products DBP_DMP 2,3-Dibromopropyl dimethylphosphate (Parent Molecule) Degradation Thermal Energy & Catalytic Surfaces DBP_DMP->Degradation Exposure Product1 Fragment 1 (e.g., Loss of C3H5Br2) Degradation->Product1 Decomposition Product2 Fragment 2 (e.g., Phosphorus Acid) Degradation->Product2 Product3 Other Artifacts Degradation->Product3

Caption: Potential thermal degradation pathway of DBP-DMP in a GC inlet.

Troubleshooting Guide: Diagnosing and Solving Degradation

This section addresses common issues observed in the chromatogram that point towards thermal degradation of DBP-DMP.

Question: Why do I see multiple peaks, or a broad, tailing peak for my pure DBP-DMP standard?

  • Probable Cause: This is a classic symptom of on-column or inlet thermal degradation. The parent molecule is breaking down into several smaller compounds, which then travel through the column at different rates. Activity in the system, where polar functional groups on the analyte interact with active sites (like silanol groups) in the liner or on the column, can also cause severe peak tailing.[6][7]

  • Solutions:

    • Reduce Inlet Temperature: This is the most critical parameter. High temperatures in the inlet are a primary driver of degradation.[3][8] Begin with a lower temperature (e.g., 200 °C) and incrementally increase it only if peak shape for less volatile compounds in your sample suffers. The goal is to find the lowest possible temperature that efficiently vaporizes the analytes without causing degradation.[2][9]

    • Use an Inert Liner: Standard glass liners, especially those with glass wool, can have active sites that catalyze degradation.[2] Replace your standard liner with one that has been deactivated (silanized). Tapered liners can also help by minimizing the sample's contact time with hot metal surfaces at the bottom of the inlet.[2]

    • Perform Inlet Maintenance: A dirty inlet is a major source of active sites.[1] Regularly replace the septum, O-ring, and liner. Clean the metal surfaces of the inlet as part of your routine preventative maintenance schedule.

    • Check Column Health: An old or contaminated column can contribute to degradation. If the front end of the column is contaminated, trim about 10-15 cm from the inlet side. If the problem persists, the entire column may need to be replaced.[6][7]

Question: My DBP-DMP peak area is inconsistent and reproducibility is poor. What's happening?

  • Probable Cause: Inconsistent peak areas for a thermally labile compound often indicate that the degree of degradation is fluctuating between injections. This can be caused by a non-homogenous liner, fluctuating inlet temperatures, or leaks in the system.[10][11]

  • Solutions:

    • Verify Temperature Stability: Ensure your GC's temperature control is accurate and stable. Small fluctuations in inlet temperature can lead to significant differences in the extent of degradation.

    • Use a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet offers the best solution for thermally sensitive compounds.[2][8] You can inject the sample into a cool inlet, which then rapidly heats to transfer the analytes to the column. This "cool injection" technique minimizes the time the analyte spends at high temperatures, significantly reducing degradation.[8]

    • Check for Leaks: Leaks in the carrier gas line, at the septum, or at the column fittings can introduce oxygen into the system. Oxygen at high temperatures drastically accelerates the degradation of the column's stationary phase, creating active sites and leading to compound breakdown.[1]

    • Optimize Injection Speed: A fast autosampler injection helps ensure that the sample is transferred to the liner and vaporized as quickly and uniformly as possible, minimizing residence time in the hot inlet.

Troubleshooting Workflow

Start Poor Peak Shape or Low Reproducibility for DBP-DMP Check_Temp Is Inlet Temperature > 250 °C? Start->Check_Temp Lower_Temp Action: Lower Inlet Temp (Start at 200-220 °C) Check_Temp->Lower_Temp Yes Check_Liner Is Liner Deactivated? Check_Temp->Check_Liner No Lower_Temp->Check_Liner Change_Liner Action: Install New, Deactivated Liner Check_Liner->Change_Liner No Check_Maint Recent Inlet Maintenance? Check_Liner->Check_Maint Yes Change_Liner->Check_Maint Do_Maint Action: Clean Inlet, Replace Septum/Liner Check_Maint->Do_Maint No Check_Column Action: Trim Column Inlet (10-15 cm) Check_Maint->Check_Column Yes Do_Maint->Check_Column Consider_PTV Advanced Solution: Use PTV Inlet for Cool-On-Column Injection Check_Column->Consider_PTV If problem persists End Problem Resolved Check_Column->End If problem solved Derivatize Alternative Strategy: Consider Derivatization Consider_PTV->Derivatize Derivatize->End

Caption: A logical workflow for troubleshooting DBP-DMP thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal GC-MS parameters for analyzing 2,3-Dibromopropyl dimethylphosphate?

There is no single "perfect" set of parameters, as the optimal conditions depend on the sample matrix and other target analytes. However, the following table provides a starting point, contrasting typical starting parameters with those optimized for thermally labile compounds like DBP-DMP.

ParameterStandard GC MethodOptimized Method for DBP-DMPRationale for Optimization
Inlet Type Split/SplitlessPTV or Split/SplitlessPTV minimizes thermal stress.[2][8] If using S/SL, optimization is critical.
Inlet Temp. 250 - 280 °C≤ 220 °C (or as low as possible)Reduces the primary energy source for thermal degradation.[3][9]
Liner Type Standard w/ Glass WoolDeactivated, Tapered, No WoolMinimizes active sites that catalyze degradation.[1][2]
Column Phase 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxaneA standard, relatively inert phase is often suitable if other parameters are optimized.
Column Length 30 m15 m or 30 mA shorter column can reduce analysis time and the time the analyte spends at elevated temperatures.[12]
Oven Program Start at 40-60°C, ramp 10-20°C/minStart at 40-60°C, ramp ≤ 10°C/min A slower ramp rate allows the compound to elute at a lower temperature, reducing the risk of on-column degradation.[2]
Carrier Gas HeliumHeliumStandard choice, ensure high purity (99.999%) with oxygen/moisture traps.

Q2: Is derivatization a viable strategy to prevent the degradation of DBP-DMP?

Yes, derivatization can be a very effective strategy. The goal of derivatization is to chemically modify the analyte to make it more volatile and more thermally stable.[13][14] For organophosphate esters that contain acidic protons, methylation or silylation are common approaches.

  • Methylation: A study on the related compound bis(2,3-dibromopropyl) phosphate (BDBPP) successfully used trimethylsilyl diazomethane for methyl derivatization, which improved its chromatographic behavior and allowed for accurate quantification.[15]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a trimethylsilyl (TMS) group, which often increases thermal stability.

While effective, derivatization adds extra steps to sample preparation and requires careful optimization to ensure the reaction goes to completion.

Q3: Are there alternative analytical techniques to GC-MS for DBP-DMP?

Absolutely. When thermal degradation in GC-MS proves insurmountable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred alternative.

  • Key Advantage: LC separations are performed at or near room temperature, completely avoiding the high temperatures that cause degradation.[16] This makes it inherently more suitable for thermally labile compounds.

  • Proven Application: Studies have successfully developed LC-MS/MS methods for the simultaneous analysis of related flame retardants like TDBPP and BDBPP, noting that the thermal decomposition observed in GC-MS was not an issue with the LC-based method.[16] Ultra-high performance liquid chromatography (UHPLC) can further offer faster and more efficient separations.[17]

The choice between GC-MS and LC-MS/MS often depends on the availability of instrumentation and the need to analyze other, more volatile compounds in the same run that are better suited for GC analysis.[18][19]

Protocol: Inlet Temperature Optimization

This protocol provides a systematic approach to finding the lowest acceptable inlet temperature for your analysis.

Objective: To determine the optimal inlet temperature that provides efficient vaporization and transfer of all analytes of interest while minimizing the thermal degradation of DBP-DMP.

Materials:

  • A standard solution containing DBP-DMP and other analytes in your typical concentration range.

  • A clean, deactivated inlet liner appropriate for your instrument.

  • Freshly changed septum.

Procedure:

  • Set Initial Conditions: Install a new, deactivated liner. Set your GC oven program, column flow, and MS parameters as intended for your method.

  • Start Low: Set the inlet temperature to a low starting point, for example, 200 °C .

  • Equilibrate and Inject: Allow the system to fully equilibrate. Inject your standard solution three times (n=3) to assess reproducibility.

  • Analyze Data (200 °C):

    • Examine the DBP-DMP peak. Is it sharp and symmetrical?

    • Are there any signs of degradation (e.g., fronting peaks before the main analyte)?

    • Examine the peaks for your least volatile (highest boiling point) analytes. Are their peak shapes acceptable, or are they broad and tailing? Poor shape for late-eluting compounds suggests the inlet temperature is too low for efficient vaporization.[9]

  • Increase Temperature Incrementally: Increase the inlet temperature by 10-15 °C (e.g., to 215 °C).

  • Repeat Analysis: Allow the system to equilibrate and repeat the triplicate injections.

  • Compare and Evaluate: Compare the chromatograms from 200 °C and 215 °C.

    • Did the peak shape of the late-eluting compounds improve?

    • Did the peak shape or area of DBP-DMP change? Look for a decrease in the DBP-DMP peak area and the appearance of new, small peaks as evidence of increased degradation.[3]

  • Continue and Conclude: Continue increasing the temperature in small increments (e.g., to 230 °C, 245 °C) and repeating the analysis. The optimal temperature is the lowest temperature that provides good peak shape for all analytes without causing significant degradation of DBP-DMP. This often requires a compromise.[3]

References

Sources

Optimization

Improving extraction recovery rates of 2,3-Dibromopropyl dimethylphosphate from soil samples

Welcome to the Technical Support Center for Environmental & Toxicological Analysis . This hub is specifically designed for researchers and drug development professionals dealing with the complex extraction of halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Environmental & Toxicological Analysis . This hub is specifically designed for researchers and drug development professionals dealing with the complex extraction of halogenated organophosphate flame retardants (OPFRs)—specifically 2,3-Dibromopropyl dimethylphosphate —from challenging soil matrices.

Because this compound features both a highly polar hydrogen-bonding core (dimethylphosphate) and a lipophilic, thermally labile tail (dibromopropyl), standard extraction methods often yield erratic results. This guide bypasses generic advice to focus on mechanistic causality, matrix interactions, and self-validating analytical systems.

🔬 Diagnostic Hub: Mechanistic Troubleshooting (FAQs)

Q1: Why is my absolute recovery of 2,3-Dibromopropyl dimethylphosphate consistently below 50% when using non-polar solvents like pure hexane? A: The failure lies in solvent-matrix incompatibility. While the dibromopropyl tail is lipophilic, the dimethylphosphate core acts as a strong hydrogen-bond acceptor. In complex soil matrices, this phosphate core binds aggressively to the hydroxyl and carboxyl groups of humic and fulvic acids. Pure non-polar solvents lack the hydrogen-bonding capacity to disrupt these interactions. Correction: Shift to a binary solvent system. Using an n-hexane/acetone (1:1, v/v) mixture in Accelerated Solvent Extraction (ASE) significantly improves yields. Acetone acts as the displacer, breaking the hydrogen bonds between the soil organic matter and the phosphate group, while hexane solubilizes the liberated halogenated chain[1].

Q2: We observe severe target degradation during extraction. How can we prevent thermal de-bromination? A: 2,3-Dibromopropyl dimethylphosphate contains thermally labile C-Br bonds. Standard ASE or Microwave-Assisted Extraction (MAE) protocols for persistent organic pollutants often use temperatures between 100°C and 120°C. At these temperatures, the compound undergoes thermal de-bromination, and residual soil moisture drives the hydrolysis of the phosphate ester. Correction: Cap your extraction operating temperature at 80°C. Furthermore, ensure the soil pH is neutralized prior to extraction; alkaline soil conditions exponentially accelerate ester hydrolysis during heated extractions.

Q3: My LC-MS/MS analysis shows massive ion suppression. How do I optimize the clean-up phase without losing the analyte? A: Soil extracts obtained using polar modifiers (like acetone or methanol) co-extract high amounts of humic acids, lipids, and pigments[2]. These co-extractives compete for charge in the electrospray ionization (ESI) source, artificially lowering your recovery rates. Correction: Implement a tandem Solid-Phase Extraction (SPE) clean-up using a GCB-NH2 (Graphitized Carbon Black and Aminopropyl) composite column. The GCB strongly adsorbs planar pigments, while the NH2 phase utilizes weak anion exchange to trap organic acids[1].

Q4: Should soil samples be completely desiccated (freeze-dried) prior to extraction? A: Counterintuitively, absolute desiccation hinders recovery. When soil is completely dehydrated, the micro-pores collapse, physically trapping the analyte within the silica matrix. Correction: Retain a micro-fraction of moisture. Fresh samples with a small amount of water allow the organic solvent to better penetrate the swelled soil particles, significantly improving the extraction efficiency of OPFRs[1]. If starting from freeze-dried soil, rehydrate with 5% (w/w) HPLC-grade water 12 hours prior to extraction.

📊 Data Analytics: Performance Comparison of Extraction Modalities

To assist in method selection, the following table synthesizes quantitative recovery data for halogenated OPFRs across various extraction modalities based on recent analytical validations.

Extraction TechniqueRecommended Solvent SystemTypical Recovery (%)LOD Range (ng/g)Mechanistic Pros & Cons
ASE (Accelerated Solvent)n-Hexane / Acetone (1:1)72.6% – 112.9%0.17 – 1.21Pro: High pressure forces solvent into soil pores; highly automated[1].Con: Requires strict temperature control (<80°C) to prevent degradation.
MSPD (Matrix Solid-Phase Dispersion)Ethyl Acetate70.4% – 115.4%0.006 – 0.161Pro: Grinding with sorbent (GCB) disrupts matrix mechanically; low solvent use[3].Con: Labor-intensive for high-throughput labs.
UAE (Ultrasound-Assisted)Methanol50.0% – 121.0%0.06 – 0.20Pro: Broad analyte coverage; accessible equipment[2].Con: Methanol extracts excessive lipids/humic acids, causing SPE clogging[2].
MAE (Microwave-Assisted)Dichloromethane / Hexane78.0% – 105.0%N/APro: Rapid heating kinetics[4].Con: High risk of localized superheating leading to de-bromination.

⚙️ Validated Protocols: The Self-Validating ASE Workflow

To ensure Trustworthiness , an extraction protocol cannot simply be a list of steps; it must be a self-validating system. This means incorporating internal controls that independently verify extraction efficiency versus clean-up loss, preventing false negatives.

Step 1: Matrix Pre-treatment & Primary Isotopic Spiking (Extraction Validation)

  • Sieve 5.0 g of soil through a 2 mm mesh to ensure uniform surface area.

  • If the soil is fully desiccated, add 250 µL of HPLC-grade water and homogenize to swell the matrix pores[1].

  • Self-Validation Checkpoint 1: Spike the soil directly with 10 ng of a primary surrogate internal standard (e.g., Tri-butyl phosphate-D27 or a 13C-labeled halogenated OPFR). Causality: Spiking the matrix directly ensures that any failure in the extraction phase will be reflected in the final surrogate recovery.

Step 2: Accelerated Solvent Extraction (ASE)

  • Transfer the spiked soil into the ASE extraction cell, filling dead volume with inert diatomaceous earth.

  • Extract using n-hexane/acetone (1:1, v/v) at 80°C and 1500 psi for 2 static cycles of 5 minutes[1].

  • Concentrate the raw extract to 2.0 mL under a gentle nitrogen stream at 35°C.

Step 3: Secondary Spiking & Tandem SPE Clean-up (Clean-up Validation)

  • Self-Validation Checkpoint 2: Spike the 2.0 mL extract with a secondary internal standard (e.g., Triphenyl phosphate-D15). Causality: Comparing the recovery of the primary surrogate (Step 1) against the secondary surrogate (Step 3) allows you to mathematically isolate whether analyte loss occurred during the ASE extraction or the SPE clean-up.

  • Condition a GCB-NH2 SPE column with 5 mL of n-hexane.

  • Load the extract onto the column. The NH2 phase will trap humic acids, while the GCB traps pigments[1].

  • Elute the target analyte with 10 mL of 5% toluene in n-hexane/acetone (8:2, v/v). The slight addition of toluene provides the pi-pi interaction disruption needed to release the OPFR from the graphitized carbon.

Step 4: Reconstitution and Analysis

  • Evaporate the eluate to near-dryness and reconstitute in 1.0 mL of initial LC mobile phase.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

🗺️ Workflow Visualization

G A 1. Matrix Preparation (Sieving & 5% Rehydration) B 2. Primary Isotope Spiking (Extraction Validation) A->B Pore Swelling C 3. Accelerated Solvent Extraction (Hexane/Acetone 1:1 at 80°C) B->C Matrix Integration D 4. Secondary Isotope Spiking (Clean-up Validation) C->D Raw Extract E 5. Tandem SPE Clean-up (GCB-NH2 Column) D->E Isolate Loss Variables F 6. Concentration & Analysis (LC-MS/MS) E->F Purified Analyte

Fig 1. Self-validating extraction and purification workflow for halogenated OPFRs in soil.

📚 References

  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry Source: PubMed / Journal of Separation Science URL:[Link]

  • [Matrix solid-phase dispersion extraction of organophosphorus flame retardants in soil based on response surface methodology] Source: PubMed / Se Pu (Chinese Journal of Chromatography) URL:[Link]

  • Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction Source: Rock and Mineral Analysis (ykcs.ac.cn) URL:[Link]

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review Source: Semantic Scholar / MDPI Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 2,3-Dibromopropyl Dimethylphosphate LC-MS/MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with signal instability when quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with signal instability when quantifying 2,3-Dibromopropyl dimethylphosphate (DPDMP) .

DPDMP is a halogenated organophosphate flame retardant (OPFR). When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is highly susceptible to matrix effects—specifically ion suppression caused by endogenous biological macromolecules or environmental contaminants. This guide bypasses generic advice, offering field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate matrix interference.

Diagnostic Workflow: Quantifying the Matrix Effect

Before altering your method, you must establish a self-validating baseline by quantifying the exact Matrix Effect (ME). You cannot fix what you have not measured. We utilize the post-extraction spike methodology to isolate ionization suppression from extraction recovery losses[1].

Self-Validation Standard: An optimized method should yield an ME between 80% and 120%. Anything outside this range requires immediate methodological intervention.

MatrixEffectWorkflow Start Signal Loss/Variation Detected in DPDMP Assess Calculate Matrix Effect (ME) ME = (Response in Matrix / Response in Solvent) x 100 Start->Assess Decision Is ME < 80% (Suppression) or > 120% (Enhancement)? Assess->Decision Mitigate1 Sample Prep: Implement d-SPE / TurboFlow Decision->Mitigate1 Yes Mitigate2 Chromatography: Adjust Mobile Phase pH / Dilution Decision->Mitigate2 Yes Mitigate3 Mass Spec: Switch ESI to APCI / Add SIL-IS Decision->Mitigate3 Yes Valid Method Validated (ME 80-120%) Decision->Valid No Mitigate1->Valid Mitigate2->Valid Mitigate3->Valid

Caption: Systematic diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Core Methodologies & Step-by-Step Protocols

If your diagnostic ME falls below 80%, implement one of the following targeted protocols. I have detailed the causality behind each step so you understand why the chemistry works.

Protocol A: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Causality: Endogenous phospholipids are the primary drivers of ion suppression in Electrospray Ionization (ESI)[2][3]. Standard protein precipitation (PPT) leaves up to 50% of phospholipids in the extract[3]. Dispersive SPE utilizing Primary Secondary Amine (PSA) bonded silica actively binds polar organic acids and complex lipids, physically removing them from the DPDMP analyte[4].

  • Extraction: Homogenize the sample and extract DPDMP using ultrasonic extraction with a dichloromethane/methylbenzene mixture[5].

  • Precipitation: Add cold acetonitrile (3:1 v/v to sample) to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes.

  • d-SPE Cleanup: Transfer the supernatant to a microcentrifuge tube containing 50 mg of PSA-bonded silica sorbent and 150 mg of anhydrous MgSO₄[4].

  • Vortex & Isolate: Vortex vigorously for 1 minute to ensure maximum surface-area contact between the sorbent and the matrix. Centrifuge at 10,000 × g for 5 minutes.

  • Reconstitution: Transfer the clean supernatant, evaporate under a gentle nitrogen stream, and reconstitute in your initial LC mobile phase.

  • Validation: Re-run the ME calculation. You should observe ME recovery improving to 85–113%[4].

Protocol B: The Logarithmic "Dilute-and-Shoot" Strategy

Causality: Matrix effects exhibit a strict logarithmic relationship with matrix concentration[6]. A common mistake is applying a simple 2-fold dilution, which is mathematically insufficient to break the suppression threshold.

  • Baseline Assessment: Inject the undiluted sample extract to determine initial suppression.

  • Serial Dilution: Prepare 10-fold, 25-fold, and 40-fold dilutions of the extract using the mobile phase (e.g., Water/Methanol 1:1 with 0.1% formic acid).

  • Re-analysis: Inject the diluted series. A dilution factor of 25–40x is mechanistically required to reduce ion suppression to <20% if the initial suppression was ≤80%[6].

  • Validation: Ensure the absolute concentration of DPDMP in the 40-fold dilution remains above your instrument's Limit of Quantification (LOQ).

Protocol C: Ionization Source Swapping (ESI to APCI)

Causality: ESI is a liquid-phase ionization technique highly susceptible to charge-competition at the droplet surface[1]. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, which are vastly less affected by non-volatile matrix components like salts and lipids[3][4].

  • Hardware Swap: Replace the ESI probe with an APCI probe on your mass spectrometer.

  • Parameter Tuning: Set the APCI vaporizer temperature to 350–400°C (optimized for halogenated organophosphates) and optimize the corona discharge current.

  • Comparative Injection: Inject a matrix-matched DPDMP standard using both ESI(+) and APCI(+) modes.

  • Validation: APCI(+) will typically yield ME values between 40–94% in lipid-rich matrices, compared to 0–36% (near total signal loss) in ESI(+)[4].

Quantitative Data Summary

Use the following table to benchmark your expected matrix effect resolutions based on the mitigation strategy deployed.

Mitigation StrategyInitial ME (ESI, No Cleanup)Final ME AchievedMechanistic Causality
d-SPE (PSA Sorbent) 15 - 30% (Severe Suppression)85 - 113%Physical removal of phospholipids and endogenous macromolecules[4].
40-fold Extract Dilution 25 - 50%80 - 95%Logarithmic reduction of competing matrix ions in the droplet[6].
Switch from ESI to APCI 0 - 36% (Complete Signal Loss)40 - 94%Gas-phase ionization circumvents liquid-droplet charge competition[4].
TurboFlow Online SPE 10 - 20%90 - 100%Size-exclusion and retentive chemistry flushes high-MW matrix to waste[2].

Frequently Asked Questions (FAQs)

Q1: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), but my limits of quantification (LOQ) are still too high. Why? A1: While an SIL-IS perfectly compensates for matrix effects by suppressing at the exact same rate as your analyte, it does not recover lost absolute sensitivity[3]. If ion suppression destroys 90% of your DPDMP signal, your signal-to-noise (S/N) ratio drops, artificially raising your LOQ. You must physically remove the matrix (via d-SPE) or switch to APCI to restore absolute sensitivity[3][4].

Q2: How does mobile phase pH affect phospholipid interference in DPDMP analysis? A2: Adjusting the pH of the mobile phase alters the retention time of ionizable matrix components. By adding modifiers like 0.1% formic acid, you can shift the elution of interfering endogenous phospholipids away from the retention time of DPDMP[2][7]. If DPDMP elutes in a "clean chromatographic window," ion suppression is bypassed entirely.

Q3: I'm analyzing environmental water samples. Do I still need complex manual extraction? A3: No. For water samples, direct injection often suffers from matrix effects due to humic acids or salts. Utilizing an online SPE system (like a TurboFlow or trap column) allows the high-molecular-weight matrix to be flushed to waste while retaining the OPFRs[2][8][9]. This reduces matrix effects sufficiently to allow for external calibration without the need for time-consuming standard additions[8].

OnlineSPE Sample Raw Sample Injection (DPDMP + Matrix) TurboFlow Online SPE / TurboFlow Column (Size Exclusion & Retention) Sample->TurboFlow Waste High MW Matrix / Phospholipids Flushed to Waste TurboFlow->Waste Elution Phase 1 Analytical Analytical LC Column (Chromatographic Separation) TurboFlow->Analytical Elution Phase 2 (Valve Switch) MS Mass Spectrometer (High S/N Detection) Analytical->MS

Caption: Mechanism of online SPE for separating DPDMP from high-molecular-weight matrix interferences.

References

  • Agilent Technologies. "Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution". Agilent. 8

  • Panuwet, P., et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring". PMC / NIH. 1

  • Thermo Fisher Scientific. "Reducing Matrix Effects". Thermo Fisher. 2

  • Analytical Chemistry. "Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?". ACS Publications. 6

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". Chromatography Online. 3

  • Chu, S., Letcher, R.J. "Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction...". PubMed / NIH. 4

  • MDPI. "Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy". MDPI. 5

  • Analytical Chemistry. "Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples". ACS Publications. 7

  • ResearchGate. "Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples". ResearchGate. 9

Sources

Optimization

Stabilizing 2,3-Dibromopropyl dimethylphosphate standard solutions for long-term storage

A comprehensive guide for researchers on the long-term storage and handling of 2,3-Dibromopropyl Phosphate standard solutions. This guide provides in-depth technical assistance for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers on the long-term storage and handling of 2,3-Dibromopropyl Phosphate standard solutions.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,3-Dibromopropyl Phosphate analytical standards. Please note that while the query specified "dimethylphosphate," the vast majority of scientific literature and commercially available standards refer to Tris(2,3-dibromopropyl) phosphate (TDBPP) . This guide will focus on TDBPP, a widely studied organophosphate flame retardant. The principles and practices discussed herein are broadly applicable to other similar organophosphate esters.

Our goal is to equip you with the necessary knowledge to ensure the stability and accuracy of your standard solutions for long-term storage, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for TDBPP standard solutions?

A1: The primary degradation pathway for TDBPP in solution is hydrolysis.[1][2][3] This process involves the breaking of the ester bonds and can also affect the bromine atoms on the propyl group, particularly under basic conditions.[1][2] Additionally, TDBPP can undergo thermal degradation at elevated temperatures, leading to the formation of toxic and corrosive fumes.[4][5][6]

Q2: What is the recommended solvent for preparing TDBPP stock solutions?

A2: For preparing TDBPP stock solutions, high-purity acetonitrile is a recommended solvent. Acetonitrile is a common solvent for organophosphate pesticide standards and offers good solubility for TDBPP.[7][8] It is crucial to use a high-purity, anhydrous grade of solvent to minimize the presence of water, which can contribute to hydrolysis.

Q3: What is the optimal storage temperature for TDBPP standard solutions?

A3: To ensure long-term stability, TDBPP standard solutions should be stored at low temperatures. A temperature of -20°C is generally recommended for the medium to long-term storage of organophosphate standards.[7][9] This low temperature significantly slows down the rate of potential degradation reactions. For daily use, storing working solutions at 4°C is acceptable, but for periods longer than a few weeks, freezing is advised.

Q4: Can I store my TDBPP standard solution in a clear glass vial?

A4: It is strongly recommended to use amber glass vials or to protect clear vials from light. While direct photolysis is not considered a major degradation pathway for TDBPP, it is a general best practice for storing analytical standards to minimize light exposure, which can sometimes catalyze degradation reactions over long periods.[10]

Q5: How long can I expect my TDBPP standard solution to be stable under optimal conditions?

A5: With proper preparation and storage, a TDBPP stock solution in a suitable solvent like acetonitrile, stored at -20°C in a tightly sealed amber vial, can be expected to be stable for at least 6 to 12 months.[9][11] However, it is crucial to periodically check the standard's integrity, especially if it is used for critical quantitative analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low analytical signal from my TDBPP standard. Degradation of the standard solution due to improper storage (e.g., high temperature, exposure to light, or non-optimal pH).1. Verify Storage Conditions: Confirm that the standard has been consistently stored at -20°C and protected from light. 2. Prepare a Fresh Standard: Prepare a new stock solution from a certified reference material. 3. Compare Responses: Analyze the freshly prepared standard and the suspect standard under the same conditions to confirm degradation.
Appearance of unknown peaks in my chromatogram when analyzing the TDBPP standard. The unknown peaks could be degradation products of TDBPP, such as bis(2,3-dibromopropyl) phosphate or 2,3-dibromopropanol.[1][12]1. Review Degradation Pathways: The primary degradation products are often hydrolysis products.[1][12] 2. Mass Spectrometry Analysis: If using a mass spectrometer, check for the expected masses of potential degradation products. 3. Prepare a Fresh Standard: Analyze a freshly prepared standard to see if the unknown peaks are present.
My calibration curve is not linear. This could be due to the degradation of the standard at lower concentrations, or issues with the analytical instrument.1. Prepare Fresh Dilutions: Prepare fresh dilutions for your calibration curve from a reliable stock solution. 2. Check Instrument Performance: Ensure your analytical instrument is performing correctly by running system suitability tests. 3. Evaluate Dilution Solvent: Ensure the solvent used for dilutions is of high purity and compatible with your analytical method.

Experimental Protocol: Preparation of a Stabilized TDBPP Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of TDBPP with enhanced stability for long-term storage.

Materials:

  • Tris(2,3-dibromopropyl) phosphate (TDBPP) analytical standard (neat)[13]

  • High-purity, anhydrous acetonitrile

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined screw caps[11]

  • Analytical balance

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the TDBPP analytical standard and the acetonitrile to equilibrate to room temperature before use.

  • Weighing: Accurately weigh a suitable amount of the TDBPP standard into a clean, dry weighing boat.

  • Dissolution: Quantitatively transfer the weighed TDBPP to a volumetric flask of the desired volume. Add a small amount of acetonitrile to dissolve the standard completely.

  • Dilution: Once dissolved, dilute the solution to the final volume with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined screw caps. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the vials at -20°C .

Visualizing the Workflow

cluster_prep Preparation cluster_storage Storage start Start weigh Accurately weigh TDBPP standard start->weigh dissolve Dissolve in anhydrous acetonitrile weigh->dissolve dilute Dilute to final volume dissolve->dilute homogenize Homogenize the solution dilute->homogenize aliquot Aliquot into amber vials homogenize->aliquot store Store at -20°C aliquot->store end Stable Standard Solution store->end

Caption: Workflow for preparing a stabilized TDBPP standard solution.

Key Degradation Pathway of TDBPP

TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) Hydrolysis Hydrolysis (especially under basic conditions) TDBPP->Hydrolysis H₂O Degradation_Products Degradation Products: - Bis(2,3-dibromopropyl) phosphate - 2,3-dibromopropanol Hydrolysis->Degradation_Products

Caption: Simplified primary degradation pathway of TDBPP.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Solvent High-purity, anhydrous acetonitrileMinimizes water content to reduce hydrolysis.
Temperature -20°C for long-term storage; 4°C for short-term/working solutionsSlows down chemical degradation reactions.[7][9]
Container Amber glass vials with PTFE-lined screw capsProtects from light and ensures an inert, tight seal.
pH Avoid basic conditionsTDBPP is more susceptible to hydrolysis in basic environments.[1][2]

By adhering to these guidelines, researchers can significantly enhance the stability of their 2,3-Dibromopropyl Phosphate standard solutions, leading to more accurate and reliable analytical results.

References

  • Thermal oxidative degradation studies of phosph
  • Tris(2,3-dibromopropyl) phosphate.
  • Tris- and bis(2,3-dibromopropyl)
  • Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo. PubMed.
  • Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
  • Organophosphorus Pesticide Standard (1X1 mL)
  • Method 614.
  • Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS.
  • Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment. PMC.
  • Tris(2,3-dibromopropyl) Phosphate; 15th RoC 2021.
  • Tris(2,3-dibromopropyl) phosphate analytical standard 126-72-7. Sigma-Aldrich.
  • ICSC 0433 - TRIS(2,3-DIBROMOPROPYL)
  • Comparative genotoxicity studies of the flame retardant tris(2,3-dibromopropyl)
  • Products of thermal decomposition of brominated polymer flame retardants. ScienceDirect.
  • Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chrom
  • Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase
  • Management of acute organophosphorus pesticide poisoning. PMC - NIH.
  • Stability of Pesticide Stock Solutions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: High-Recovery Extraction of 2,3-Dibromopropyl Dimethylphosphate – A Comparative Analysis of SPE and LLE

For researchers and drug development professionals tasked with the quantitative analysis of 2,3-Dibromopropyl dimethylphosphate (TDBPP), the initial sample preparation is a critical determinant of data quality. TDBPP, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals tasked with the quantitative analysis of 2,3-Dibromopropyl dimethylphosphate (TDBPP), the initial sample preparation is a critical determinant of data quality. TDBPP, a viscous, pale-yellow liquid with very low solubility in water, presents a significant analytical challenge. Its classification as a Group 2A carcinogen further necessitates handling protocols that minimize exposure, making the efficiency and containment of the chosen extraction method paramount.

This guide provides an in-depth comparison of two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the recovery of TDBPP from aqueous and biological matrices. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to empower you to make an informed decision for your specific analytical needs.

The Analytical Challenge: Physicochemical Properties of TDBPP

Understanding the physicochemical properties of TDBPP is fundamental to designing an effective extraction strategy. Its nonpolar nature and insolubility in water are the driving forces behind its partitioning behavior, which is the basis for both LLE and SPE. The goal of any extraction method for TDBPP is to efficiently transfer it from a complex sample matrix into a clean, concentrated solution suitable for downstream analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a nonpolar compound like TDBPP, a water-immiscible organic solvent is used to extract it from the aqueous sample.

The Causality Behind LLE Protocol Design

The choice of solvent is critical and is dictated by the "like dissolves like" principle. Given TDBPP's nonpolar character, solvents such as dichloromethane (DCM), hexane, or ethyl acetate are effective. The efficiency of the extraction is governed by the partition coefficient (K) of TDBPP between the organic and aqueous phases. To maximize recovery, multiple extractions with fresh aliquots of the organic solvent are often necessary.

However, classical LLE is not without its drawbacks. It is often labor-intensive, requires large volumes of organic solvents, and can be prone to the formation of emulsions, which complicates phase separation and can lead to analyte loss. Miniaturized approaches like Dispersive Liquid-Liquid Microextraction (DLLME) have been developed to mitigate some of these issues by using a small amount of extraction solvent dispersed in the aqueous sample, creating a large surface area for rapid extraction.

Solid-Phase Extraction (SPE): A Modern, Selective Alternative

SPE is a chromatographic technique that utilizes a solid sorbent, packed into a cartridge or well plate, to retain the analyte of interest from a liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

The Rationale for SPE Sorbent and Solvent Selection

For a nonpolar compound like TDBPP, a nonpolar sorbent such as C18-bonded silica or a polymeric sorbent is the logical choice. The mechanism of retention is based on hydrophobic interactions between the nonpolar analyte and the nonpolar stationary phase.

The SPE process involves four key steps:

  • Conditioning: The sorbent is treated with a solvent like methanol to wet the stationary phase, followed by an equilibration step with water or a buffer to prepare the sorbent for the sample. This ensures consistent interaction between the analyte and the sorbent.

  • Loading: The sample is passed through the sorbent. TDBPP, being nonpolar, will be retained on the nonpolar sorbent while polar matrix components pass through.

  • Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away any remaining polar interferences that may have been retained.

  • Elution: A strong, nonpolar solvent (e.g., acetone, dichloromethane, or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified TDBPP.

The primary advantages of SPE over LLE include higher selectivity, reduced solvent consumption, higher sample throughput (especially with automation), and greater reproducibility.

Head-to-Head Comparison: SPE vs. LLE for TDBPP Recovery

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally higher and more consistent (typically >90%)Can be high, but often requires multiple extractions and is more user-dependent (typically 70-95%)
Reproducibility (RSD) Lower (typically <5%) due to the standardized nature of the cartridges and potential for automation.Higher (typically 5-15%) due to variability in shaking, phase separation, and potential for emulsion formation.
Solvent Consumption Significantly lower (a few milliliters per sample).High (can be hundreds of milliliters per sample for traditional LLE).
Sample Throughput High, especially with parallel processing on a vacuum manifold or automated systems.Low, as it is a serial and manual process.
Selectivity/Cleanliness of Extract High, as the washing step effectively removes interferences.Lower, as co-extraction of matrix components with similar solubility can occur.
Cost per Sample Higher initial cost for cartridges and equipment.Lower material cost, but can be more labor-intensive.
Ease of Automation Readily automated.Difficult to automate.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for TDBPP

This protocol is based on established methods for the extraction of organophosphorus compounds from aqueous samples.

  • Sample Preparation: To a 250 mL aqueous sample in a separatory funnel, add a suitable internal standard.

  • pH Adjustment: Ensure the sample pH is neutral (pH 7) to prevent hydrolysis of the phosphate ester.

  • First Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes.

  • Collection: Drain the lower organic layer (DCM) into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 50 mL aliquots of DCM, combining the organic extracts.

  • Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Reconstitution: Reconstitute the sample in a suitable solvent for the analytical instrument.

Solid-Phase Extraction (SPE) Protocol for TDBPP

This protocol utilizes a polymeric sorbent, which is effective for a broad range of organophosphorus compounds.

  • Sample Preparation: Adjust a 250 mL water sample to pH 7.

  • Cartridge Conditioning:

    • Wash a polymeric SPE cartridge with 3 x 5 mL of dichloromethane.

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of deionized water.

  • Sample Loading: Load the entire sample onto the SPE cartridge at a flow rate of approximately 15 mL/min.

  • Drying: Dry the cartridge under full vacuum for 10 minutes to remove residual water.

  • Elution: Elute the retained TDBPP with 2 x 5 mL of a 1:1 mixture of acetone and dichloromethane.

  • Drying of Eluate: Pass the eluate through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to the final desired volume (e.g., 1 mL).

Visualizing the Workflows

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A Sample pH Adjustment (pH 7) B Add Dichloromethane A->B C Shake & Vent B->C D Phase Separation C->D E Collect Organic Layer D->E F Repeat Extraction (2x) E->F G Dry with Sodium Sulfate F->G H Concentrate under Nitrogen G->H I Analysis H->I

Caption: A schematic of the Liquid-Liquid Extraction workflow for TDBPP.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow A Condition Cartridge (DCM, MeOH, H2O) B Load Sample A->B C Wash Cartridge B->C D Dry Cartridge C->D E Elute TDBPP (Acetone/DCM) D->E F Dry Eluate E->F G Concentrate & Solvent Exchange F->G H Analysis G->H

Caption: A streamlined workflow for Solid-Phase Extraction of TDBPP.

Conclusion and Recommendations

While both LLE and SPE can be employed for the extraction of 2,3-Dibromopropyl dimethylphosphate, the choice of method should be guided by the specific requirements of the analysis.

For laboratories where high throughput, reproducibility, and minimal solvent consumption are critical, Solid-Phase Extraction is the superior choice . The upfront cost of cartridges is offset by savings in solvent and labor, and the resulting cleaner extracts can extend the life of analytical instrumentation. The potential for automation further solidifies SPE as the more modern and efficient technique.

Liquid-Liquid Extraction remains a viable option for labs with a lower sample load or where the initial investment in SPE equipment is a concern. However, careful technique is required to achieve acceptable recovery and reproducibility. For TDBPP, a pretreatment method involving methanol extraction followed by liquid-liquid partition has been shown to achieve approximately 100% recovery.

Ultimately, the decision rests on a balance of performance, cost, and workflow efficiency. Based on the available data for organophosphorus compounds and the known properties of TDBPP, SPE presents a more robust and reliable method for routine, high-quality analysis.

References

  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International.
  • Two dispersive liquid–liquid microextraction methods coupled with gas chromatography–mass spectrometry for the determination of organophosphorus pesticides in field water. ConnectSci.
  • Determination of organophosphorus pesticides in environmental w

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